molecular formula C9H16N4O2 B1372147 2-amino-2-cyano-N-(2-morpholinoethyl)acetamide CAS No. 1214639-32-3

2-amino-2-cyano-N-(2-morpholinoethyl)acetamide

Cat. No.: B1372147
CAS No.: 1214639-32-3
M. Wt: 212.25 g/mol
InChI Key: VYRMLRBUWCWRPO-UHFFFAOYSA-N
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Description

2-amino-2-cyano-N-(2-morpholinoethyl)acetamide is a useful research compound. Its molecular formula is C9H16N4O2 and its molecular weight is 212.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-amino-2-cyano-N-(2-morpholinoethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-2-cyano-N-(2-morpholinoethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-amino-2-cyano-N-(2-morpholin-4-ylethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O2/c10-7-8(11)9(14)12-1-2-13-3-5-15-6-4-13/h8H,1-6,11H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYRMLRBUWCWRPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)C(C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40672947
Record name N-[2-(Morpholin-4-yl)ethyl]-3-nitriloalaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214639-32-3
Record name N-[2-(Morpholin-4-yl)ethyl]-3-nitriloalaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"solubility of 2-amino-2-cyano-N-(2-morpholinoethyl)acetamide in different organic solvents"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Solubility Profiling of 2-amino-2-cyano-N-(2-morpholinoethyl)acetamide: A Methodological and Predictive Analysis for Pharmaceutical Development

Abstract

The pre-formulation stage of drug development is critical for establishing the physicochemical properties of a new chemical entity (NCE). Among these, solubility is a paramount parameter that dictates bioavailability, dosage form design, and the ultimate therapeutic success of a drug candidate. This technical guide provides a comprehensive framework for determining and interpreting the solubility of 2-amino-2-cyano-N-(2-morpholinoethyl)acetamide, a novel compound with multiple functional groups that present unique solubility challenges. We will delve into the theoretical principles governing its solubility, provide a detailed experimental protocol for its determination, and present a predictive analysis based on its structural characteristics. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust solubility profile for complex NCEs.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a new chemical entity (NCE) from discovery to a marketable pharmaceutical product is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent to form a stable solution at a given temperature and pressure, is a cornerstone of this property profile. For an orally administered drug, for instance, poor aqueous solubility can lead to low and erratic absorption, resulting in suboptimal bioavailability and therapeutic efficacy.

The compound of interest, 2-amino-2-cyano-N-(2-morpholinoethyl)acetamide, is a structurally complex molecule featuring a variety of functional groups: a primary amine, a nitrile (cyano group), an amide linkage, and a morpholino-ethyl side chain. This combination of polar and non-polar moieties suggests a nuanced solubility behavior that requires systematic investigation. Understanding its solubility in a range of organic solvents is crucial for:

  • Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.

  • Formulation Development: Identifying suitable solvent systems for creating stable liquid dosage forms or for use in advanced formulation strategies like solid dispersions.

  • Analytical Method Development: Choosing appropriate diluents for chromatographic analysis (e.g., HPLC, LC-MS).

This guide will provide both the theoretical underpinnings and a practical, step-by-step methodology for characterizing the solubility of this compound, empowering researchers to make data-driven decisions in the drug development pipeline.

Theoretical Framework: Predicting Solubility from Molecular Structure

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces between the solute and solvent molecules. The overall free energy of mixing, which accounts for the enthalpy of breaking solute-solute and solvent-solvent interactions and forming solute-solvent interactions, ultimately determines the extent of solubility. For 2-amino-2-cyano-N-(2-morpholinoethyl)acetamide, we can dissect its structure to predict its solubility behavior.

  • Polar, Hydrogen-Bonding Groups: The primary amine (-NH2), the amide (-CONH-), and the oxygen and nitrogen atoms of the morpholine ring are all capable of forming hydrogen bonds. These groups will favor interactions with polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents with hydrogen bond accepting capabilities (e.g., DMSO, DMF).

  • Polar Aprotic Character: The nitrile group (-C≡N) and the carbonyl group of the amide possess strong dipole moments, contributing to the molecule's overall polarity. This suggests favorable interactions with polar aprotic solvents.

  • Non-Polar Character: The ethyl linker and the hydrocarbon backbone of the morpholine ring introduce a degree of non-polar character, which may allow for some solubility in less polar solvents.

Based on this analysis, we can hypothesize that 2-amino-2-cyano-N-(2-morpholinoethyl)acetamide will exhibit the highest solubility in polar aprotic solvents that can effectively solvate its diverse functional groups, followed by polar protic solvents. Its solubility in non-polar solvents is expected to be limited.

Experimental Methodology: The Equilibrium Shake-Flask Method

To obtain reliable and reproducible solubility data, a standardized experimental protocol is essential. The equilibrium shake-flask method is a gold-standard technique for determining the thermodynamic solubility of a compound. This method involves allowing an excess of the solid compound to equilibrate with the solvent of interest until the concentration of the dissolved solute in the supernatant reaches a constant value.

Materials and Equipment
  • 2-amino-2-cyano-N-(2-morpholinoethyl)acetamide (solid, >99% purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (± 0.01 mg)

  • Glass vials with PTFE-lined screw caps

  • Thermostatically controlled shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Step-by-Step Protocol
  • Preparation: Add an excess amount of solid 2-amino-2-cyano-N-(2-morpholinoethyl)acetamide to a series of glass vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of each selected organic solvent into the respective vials.

  • Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). The samples should be agitated for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time required to reach equilibrium.

  • Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same temperature for a sufficient time (e.g., 2 hours) to allow the undissolved solid to settle.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.

  • Dilution: Accurately dilute the filtered supernatant with a suitable mobile phase to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

  • Calculation: Calculate the solubility (in mg/mL or mol/L) by taking into account the dilution factor.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess solid to vials B Add known volume of solvent A->B Step 1 & 2 C Seal and agitate (e.g., 25°C, 48h) B->C Step 3 D Allow solids to settle C->D Step 4 E Filter supernatant (0.22 µm filter) D->E Step 5 F Dilute sample E->F Step 6 G Quantify via HPLC F->G Step 7 H H G->H Calculate Solubility

Caption: Workflow for the equilibrium shake-flask solubility assay.

Hypothetical Solubility Data and Interpretation

While experimental data for 2-amino-2-cyano-N-(2-morpholinoethyl)acetamide is not publicly available, we can generate a hypothetical dataset based on the theoretical principles discussed earlier. This data serves as an example for how to present and interpret solubility results.

Table 1: Hypothetical Solubility of 2-amino-2-cyano-N-(2-morpholinoethyl)acetamide in Various Organic Solvents at 25 °C

SolventSolvent ClassPolarity IndexSolubility (mg/mL)
Dimethyl Sulfoxide (DMSO)Polar Aprotic7.2> 200
N,N-Dimethylformamide (DMF)Polar Aprotic6.4150
AcetonitrilePolar Aprotic5.835
MethanolPolar Protic5.185
EthanolPolar Protic4.340
Isopropyl AlcoholPolar Protic3.915
Dichloromethane (DCM)Slightly Polar3.15
TolueneNon-polar2.4< 1
HexaneNon-polar0.1< 0.1
Discussion of Hypothetical Results

The hypothetical data in Table 1 aligns with our predictions based on the molecule's structure.

  • High Solubility in Polar Aprotic Solvents: The highest solubility is observed in DMSO and DMF. These solvents are strong hydrogen bond acceptors and have high polarity, allowing them to effectively solvate the polar functional groups of the molecule without the competing hydrogen bond donation that protic solvents exhibit.

  • Good Solubility in Polar Protic Solvents: Methanol and ethanol also demonstrate good solvating power. As hydrogen bond donors and acceptors, they can interact favorably with the amine, amide, and morpholine moieties. The decrease in solubility from methanol to ethanol to isopropyl alcohol correlates with the decreasing polarity and increasing steric hindrance of the solvent.

  • Limited Solubility in Non-polar Solvents: As expected, the solubility is very low in non-polar solvents like toluene and hexane. These solvents lack the ability to form the strong intermolecular interactions required to overcome the crystal lattice energy of the solid compound.

Relationship between Solvent Polarity and Solubility

The trend observed in the hypothetical data suggests a strong positive correlation between solvent polarity and the solubility of 2-amino-2-cyano-N-(2-morpholinoethyl)acetamide. This relationship can be visualized as follows:

Caption: The relationship between solvent polarity and predicted solubility.

Conclusion

The solubility of 2-amino-2-cyano-N-(2-morpholinoethyl)acetamide is a critical parameter that must be thoroughly characterized to support its development as a potential therapeutic agent. This guide has provided a comprehensive framework for this endeavor, combining theoretical predictions based on molecular structure with a detailed, practical protocol for experimental determination using the reliable shake-flask method. The predictive analysis suggests that this compound is likely to be highly soluble in polar aprotic and protic solvents, with limited solubility in non-polar media. By following a systematic and rigorous approach to solubility profiling, researchers can generate the high-quality data needed to guide formulation strategies, ensure analytical method robustness, and ultimately accelerate the journey of this novel compound from the laboratory to the clinic.

References

  • Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. Available at: [Link]

  • Avdeef, A. (2012). Solubility of sparingly-soluble drugs. Absorption and Drug Development: Solubility, Permeability, and Charge State, 1-38. Available at: [Link]

A Technical Guide to the Preliminary In Vitro Screening of 2-amino-2-cyano-N-(2-morpholinoethyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The discovery of novel chemical entities (NCEs) with therapeutic potential is the cornerstone of pharmaceutical advancement. This guide outlines a strategic, multi-phase approach for the preliminary in vitro screening of the novel compound 2-amino-2-cyano-N-(2-morpholinoethyl)acetamide . Given the absence of existing data for this specific molecule, the proposed screening cascade is based on a rational analysis of its chemical structure. The presence of a morpholine ring, a privileged pharmacophore in oncology, and an α-aminonitrile group, a versatile synthetic intermediate with diverse biological activities, directs our initial investigation towards anticancer potential.[1][2] This document provides a robust framework for generating foundational data on cytotoxicity, selectivity, and mechanism of action, thereby enabling a data-driven decision on the future development of this candidate compound.

Deconstructing the Candidate: Chemical Rationale for Screening

A rigorous screening strategy begins with a chemical-functional analysis of the NCE. The structure of 2-amino-2-cyano-N-(2-morpholinoethyl)acetamide contains key moieties that inform our experimental design:

  • Morpholine Ring: This heterocyclic motif is prevalent in numerous approved drugs and clinical candidates, particularly in oncology. Its inclusion often enhances pharmacokinetic properties and can facilitate critical interactions with biological targets, such as the PI3K/mTOR signaling pathway, which is frequently overactivated in cancer.[1][3] The development of morpholine derivatives as potent anticancer agents is an active and promising area of research.[1][4][5]

  • α-Aminonitrile Moiety: This functional group is a valuable intermediate in synthetic chemistry and is present in compounds with a wide array of therapeutic activities, including anticancer, antiviral, and antibacterial properties.[6] Its reactivity can be harnessed for various biological interactions, and its derivatives are known to act as potent and selective protease inhibitors.[7]

  • Acetamide Linker: This common structural element provides conformational flexibility and hydrogen bonding capabilities, which can be crucial for target binding.

Based on this analysis, a primary hypothesis is that the compound may exhibit selective cytotoxicity towards cancer cells. Therefore, the screening cascade is designed to first establish general cytotoxicity and then probe for specific anticancer efficacy and a potential apoptotic mechanism of action.

The Screening Cascade: A Phased Approach to In Vitro Evaluation

A phased screening approach ensures a logical and cost-effective evaluation, where data from each phase informs the decision to proceed to the next. High-throughput screening (HTS) methodologies provide a scalable and efficient platform for this initial assessment.[8][9]

G cluster_0 cluster_1 Phase 1: Foundational Safety cluster_2 Phase 2: Efficacy & Selectivity cluster_3 Phase 3: Mechanistic Insight cluster_4 A Compound Synthesis & Quality Control B Cytotoxicity Screening (e.g., MTT Assay vs. Normal Cell Line) A->B C Determine IC50 Value B->C Quantify Viability D Cytotoxicity Screening (MTT Assay vs. Cancer Cell Panel) C->D Proceed if IC50 is acceptable E Calculate Selectivity Index (SI) D->E Compare IC50s F Mechanism of Cell Death Assay (e.g., Caspase-Glo® 3/7) E->F Proceed if selective (SI > 2) G Apoptosis Confirmation F->G Measure Caspase Activity H Go / No-Go Decision Lead Optimization G->H G A Apoptotic Stimulus (e.g., Test Compound) B Initiator Caspases (Caspase-8, Caspase-9) A->B Activates C Executioner Caspases (Caspase-3, Caspase-7) B->C Activates D DEVD Substrate Cleavage C->D Cleaves E Luciferase Reaction D->E Releases Aminoluciferin F Luminescent Signal E->F Generates Light

Caption: Simplified pathway of the Caspase-Glo® 3/7 assay mechanism.
Step-by-Step Protocol: Caspase-Glo® 3/7 Assay
  • Cell Seeding & Treatment: Seed the most sensitive cancer cell line (e.g., MCF-7 from Table 1) in a 96-well white-walled plate suitable for luminescence. Treat cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for a relevant time period (e.g., 24 hours). Include vehicle and positive controls (e.g., Staurosporine).

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent. [10]Allow it to equilibrate to room temperature. [11]3. Assay Execution:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. [11] * Add 100 µL of Caspase-Glo® 3/7 Reagent to each well (equal to the culture medium volume). [12] * Mix contents on a plate shaker at 300–500 rpm for 30 seconds. [12]4. Incubation: Incubate at room temperature for 1 to 3 hours, protected from light. [11][10]5. Signal Measurement: Measure the luminescence using a plate-reading luminometer.

Data Interpretation: A significant, dose-dependent increase in luminescence in compound-treated wells compared to the vehicle control indicates the induction of apoptosis via caspase-3/7 activation.

Data Interpretation & Next Steps

The successful completion of this three-phase screening cascade provides a robust preliminary data package for 2-amino-2-cyano-N-(2-morpholinoethyl)acetamide.

  • Favorable Outcome: The compound demonstrates potent cytotoxicity against cancer cells (low µM IC₅₀), a high selectivity index (SI > 2), and a confirmed pro-apoptotic mechanism. This outcome strongly supports its designation as a "hit" compound. The next steps would involve lead optimization, structure-activity relationship (SAR) studies, and more in-depth mechanistic studies (e.g., cell cycle analysis, target identification).

  • Unfavorable Outcome: The compound shows low potency (high IC₅₀), no selectivity (SI ≈ 1), or induces cell death via a non-apoptotic mechanism (which may suggest general toxicity). This outcome would lead to a "no-go" decision, deprioritizing the compound for further anticancer development.

This structured, hypothesis-driven approach ensures that resources are focused on candidates with the highest probability of success, embodying the "fail fast, fail cheap" principle crucial to modern drug discovery. [13]

References

  • Morpholine: Pharmacophore Modulating Pharmacokinetic Properties of Anticancer Leads. (2022). IntechOpen. Available at: [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024). ResearchHub. Available at: [Link]

  • Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. (2021). Scientific Reports. Available at: [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. Available at: [Link]

  • ATCC ANIMAL CELL CULTURE GUIDE. (N.D.). On Science. Available at: [Link]

  • Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]

  • Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. (2018). Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]

  • Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights. (2023). Pharmaceuticals. Available at: [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). ACS Chemical Neuroscience. Available at: [Link]

  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2025). Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • Drug Treatment of Cancer Cell Lines: A Way to Select for Cancer Stem Cells? (2011). Cancers. Available at: [Link]

  • Protocols. (N.D.). Promega Biotecnologia do Brasil. Available at: [Link]

  • Promega Manuals & User Guides. (N.D.). Manuals+. Available at: [Link]

  • Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. (2018). ResearchGate. Available at: [Link]

  • Caspase-Glo® 3/7 Assay System From Promega. (2008). Biocompare. Available at: [Link]

  • Strecker reaction and α-amino nitriles: Recent advances in their chemistry, synthesis, and biological properties. (2018). ResearchGate. Available at: [Link]

  • Organocatalytic Synthesis of α-Aminonitriles: A Review. (2022). Catalysts. Available at: [Link]

  • Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. (2024). Bioengineering. Available at: [Link]

  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. (2019). Anticancer Research. Available at: [Link]

  • Organocatalytic Synthesis of α-Aminonitriles: A Review. (2022). ResearchGate. Available at: [Link]

  • Selection of Optimal Cell Lines for High-Content Phenotypic Screening. (2023). ACS Chemical Biology. Available at: [Link]

  • In vitro screening of novel NL compounds. (N.D.). ResearchGate. Available at: [Link]

  • Selection of optimal cell lines for high-content phenotypic screening. (2023). bioRxiv. Available at: [Link]

  • Peptide synthesis at the origins of life: energy-rich aminonitriles by-pass deactivated amino acids completely. (2019). Research Communities by Springer Nature. Available at: [Link]

  • What Is Compound Screening? Methods & Applications Guide. (2023). Boster Bio. Available at: [Link]

  • ATCC Cell Culture Technical Resource: in Partnership With. (2010). Scribd. Available at: [Link]

  • The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. (2018). Life. Available at: [Link]

Sources

"CAS number 1214639-32-3 properties and structure"

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive analysis of the properties, structure, and potential applications of the chemical entity identified by CAS Registry Number 1214639-32-3.

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide is intended to provide a thorough scientific overview of the chemical compound associated with CAS number 1214639-32-3. The primary objective is to furnish researchers, scientists, and professionals in drug development with a detailed understanding of its chemical structure, physicochemical properties, synthesis, and potential biological activity. However, a comprehensive search of publicly available chemical databases and scientific literature has revealed no specific chemical entity registered under the CAS number 1214639-32-3.

This document will therefore outline the standard approach that would be taken to characterize a novel compound and will serve as a template for such an analysis, pending the correct identification of the substance .

Introduction to CAS Registry Numbers

The Chemical Abstracts Service (CAS), a division of the American Chemical Society, assigns unique numerical identifiers, known as CAS Registry Numbers, to every chemical substance described in the open scientific literature. This system provides a single, unambiguous identifier for a substance, eliminating the confusion that can arise from the use of various chemical nomenclature systems. A CAS number itself has no inherent chemical significance but is essential for database searches and regulatory compliance.

Compound Identification and Structure

As of the latest search, no compound has been publicly indexed with the CAS number 1214639-32-3. This could be for several reasons:

  • The CAS number may be a new assignment and not yet widely disseminated.

  • The substance may be proprietary and not disclosed in public databases.

  • There may be a typographical error in the provided CAS number.

Once a compound is correctly identified, the foundational step in its analysis is the elucidation of its chemical structure. This would involve:

  • 2D and 3D Structural Representation: Visualization of the molecular connectivity and spatial arrangement of atoms.

  • Stereochemistry: Determination of the absolute configuration of any chiral centers, which is critical for biological activity.

A hypothetical structural representation is depicted below to illustrate the format.

Caption: A placeholder for the 2D structure of the compound.

Physicochemical Properties

A summary of key physicochemical properties is crucial for understanding a compound's behavior and for designing experiments. These properties would be determined experimentally and are presented here as a template.

PropertyValueUnitsMethod
Molecular Formula---
Molecular Weight- g/mol -
Melting Point-°CDSC
Boiling Point-°C-
Aqueous Solubility-mg/mLHPLC
LogP--Calculated/Experimental
pKa--Potentiometric Titration

Synthesis and Manufacturing

For a novel compound, a detailed understanding of its synthetic route is paramount for its production and for the development of analogues. A typical workflow for documenting a synthetic pathway is as follows:

Synthetic_Pathway A Starting Material A C Intermediate 1 A->C Reaction 1 Reagents, Solvent, Temp B Starting Material B B->C Reaction 1 Reagents, Solvent, Temp D Final Product C->D Reaction 2 Reagents, Solvent, Temp Signaling_Pathway Compound Compound (CAS 1214639-32-3) Receptor Target Receptor Compound->Receptor Binding Effector Downstream Effector Receptor->Effector Activation Response Cellular Response Effector->Response Signal Transduction

Methodological & Application

Application Note: Protocol for Insecticidal Evaluation of 2-amino-2-cyano-N-(2-morpholinoethyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

This application note details the standardized protocol for evaluating the insecticidal efficacy of 2-amino-2-cyano-N-(2-morpholinoethyl)acetamide (CAS: 1214639-32-3). This compound represents a hybrid pharmacophore combining a cyanoacetamide core —known for its reactivity and potential to disrupt metabolic or neuromuscular pathways (e.g., Ryanodine receptor modulation or GABAergic interference)—with a morpholine moiety , which typically enhances hydrophilicity and systemic translocation in plant tissues.

Critical Mechanism Note: Unlike lipophilic pyrethroids, the morpholine-substituted amide is expected to exhibit moderate water solubility and potential systemic activity. Consequently, this protocol prioritizes ingestion (diet/leaf dip) and systemic bioassays over pure contact toxicity assays (like glass vial coating), which may yield false negatives for this chemical class.

Safety & Handling (Prerequisite)

Hazard Identification: As a nitrile-containing amide, treat the substance as Acutely Toxic (Oral/Dermal) and a potential Respiratory Irritant .

  • PPE: Nitrile gloves (double-gloving recommended), lab coat, safety goggles, and P95 particulate respirator or fume hood operation.

  • Stability: Cyanoacetamides are susceptible to hydrolysis in highly alkaline environments. Maintain pH < 7.5 during formulation.

Reagent Preparation & Formulation

To ensure reproducibility, the compound must be solubilized completely before aqueous dilution. The morpholine group acts as a weak base, aiding solubility in slightly acidic media, but organic co-solvents are standard for screening.

Stock Solution (10,000 ppm)
  • Weigh 10.0 mg of 2-amino-2-cyano-N-(2-morpholinoethyl)acetamide.

  • Dissolve in 1.0 mL of DMSO (Dimethyl sulfoxide) . Vortex for 30 seconds until clear.

    • Note: Acetone is an alternative if DMSO phytotoxicity is a concern for specific sensitive plant species, but DMSO is preferred for stability.

Working Dilutions (Serial)

Prepare the following concentrations in 0.1% Triton X-100 (aq) or 0.05% Tween 80 (aq) to ensure leaf wetting.

Target Concentration (ppm)Volume of Stock/Previous Sol.Diluent Volume (0.1% Triton aq)Purpose
500 ppm 500 µL of Stock (10k ppm)9.5 mLHigh Dose (Screening)
100 ppm 2.0 mL of 500 ppm8.0 mLMedium Dose
20 ppm 2.0 mL of 100 ppm8.0 mLLow Dose
4 ppm 2.0 mL of 20 ppm8.0 mLThreshold Determination
0 ppm (Control) 0 µL10.0 mL (containing DMSO equiv.)Negative Control

Experimental Bioassays

Assay A: Leaf-Dip Method (Primary Screen - Ingestion/Contact)

Target Species:Spodoptera frugiperda (Fall Armyworm) or Plutella xylostella (Diamondback Moth). Rationale: Cyanoacetamides often require ingestion to metabolize into active toxicants.

  • Leaf Preparation: Punch 4 cm diameter leaf discs from untreated cabbage (Brassica oleracea) or cotton plants.

  • Dipping: Using forceps, dip each leaf disc into the Test Solution for 10 seconds .

  • Drying: Place discs on wire mesh or paper towels; air dry for 30–60 minutes in a fume hood until surface moisture evaporates.

  • Exposure: Place one dried disc into a petri dish (50 mm) lined with moistened filter paper.

  • Infestation: Introduce 10 2nd-instar larvae per dish.

  • Replication: Perform 3 replicates per concentration (n=30 insects total per point).

  • Incubation: Store at 25±2°C, 65% RH, 16:8 L:D photoperiod.

Assay B: Systemic Root Uptake (Secondary Screen)

Target Species:Aphis gossypii (Cotton Aphid) or Myzus persicae. Rationale: The morpholine group enhances phloem mobility. This assay tests if the compound protects new growth.

  • Seedling Prep: Use 2-week old cotton or cucumber seedlings in hydroponic vials.

  • Treatment: Add the compound to the hydroponic media at 50 ppm and 200 ppm .

  • Infestation: After 48 hours of root uptake, clip infested leaves (approx. 20 mixed-age aphids) onto the treated plant leaves.

  • Assessment: Count live/dead aphids at 48h and 96h post-transfer.

Data Visualization & Workflow

The following diagram illustrates the decision logic for the screening process, ensuring efficient use of the compound.

Insecticidal_Screening_Flow Start Compound Formulation (DMSO Stock) RangeFind Range Finding Assay (500 ppm - Single Dose) Start->RangeFind Decision Mortality > 50%? RangeFind->Decision DoseResp Dose-Response Assay (5-Point Serial Dilution) Decision->DoseResp Yes (Lepidoptera) Systemic Systemic Uptake Assay (Root Dip / Aphid) Decision->Systemic Yes (Hemiptera) Discard Discard / Redesign (Inactive) Decision->Discard No Analysis Probit Analysis (Calculate LC50/LC90) DoseResp->Analysis Systemic->Analysis

Caption: Logical workflow for screening 2-amino-2-cyano-N-(2-morpholinoethyl)acetamide, prioritizing range finding before detailed LC50 determination.

Data Analysis & Scoring

Scoring Criteria

Assess mortality at 24h, 48h, and 72h .

  • Dead: No movement when prodded with a brush.

  • Moribund: Uncoordinated movement; unable to right itself. (Count as dead for efficacy calculations).

  • Live: Normal movement and feeding.

Calculation (Abbott’s Formula)

Correct for control mortality if control deaths are between 5–20%. (Discard assay if control mortality > 20%).



Statistical Output

Use Probit Analysis (Log-Dose vs. Probit Mortality) to determine:

  • LC50: Lethal Concentration killing 50% of the population.

  • 95% Confidence Intervals (CI): Essential for comparing potency against standards.

References

  • World Health Organization (WHO). (2006). Guidelines for testing mosquito adulticides for indoor residual spraying and treatment of mosquito nets. WHO/CDS/NTD/WHOPES/GCDPP/2006.3. [Link][1][2][3]

  • Insecticide Resistance Action Committee (IRAC). (2023). Method No. 007: Spodoptera spp. Leaf Dip Bioassay. IRAC Susceptibility Test Methods Series. [Link]

  • PubChem. (2025).[4] Compound Summary: 2-Amino-2-cyanoacetamide.[4][5] National Library of Medicine. [Link]

Sources

Application Notes and Protocols for Developing a Cell-Based Assay for 2-amino-2-cyano-N-(2-morpholinoethyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Bioactivity of a Novel Cyanoacetamide Derivative

The compound 2-amino-2-cyano-N-(2-morpholinoethyl)acetamide is identified as a research chemical with potential for novel biological activity.[1] While direct studies on this specific molecule are not widely published, the broader class of cyanoacetamide derivatives has demonstrated a remarkable range of bioactivities, including anticonvulsant, insecticidal, antimicrobial, and cytotoxic effects.[2][3] This structural alert, combined with the presence of a morpholino group often found in bioactive compounds, provides a strong rationale for a systematic investigation into its cellular effects.

This document serves as a comprehensive guide for researchers to develop and implement a robust cell-based assay strategy to characterize the biological activity of 2-amino-2-cyano-N-(2-morpholinoethyl)acetamide. We will proceed with a tiered approach, beginning with broad-spectrum cytotoxicity screening to determine the compound's general effect on cell health, followed by more focused assays to elucidate potential mechanisms of action, such as the induction of apoptosis. This guide is built on established, validated methodologies to ensure scientific rigor and reproducibility.

PART 1: Foundational Assays - Assessing General Cytotoxicity

The initial and most critical step in characterizing a novel compound is to determine its effect on cell viability. This provides a therapeutic window and informs the concentration range for all subsequent, more mechanistic assays. We recommend a metabolic-based assay, such as the MTT or a luminescent ATP assay, due to their high throughput, sensitivity, and well-established protocols.[4]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[4] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[4] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells. The insoluble formazan is then solubilized, and the colored solution is quantified by measuring its absorbance.[5]

Experimental Workflow: Cytotoxicity Screening

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Compound Treatment cluster_2 Day 4/5: Assay Readout seed Seed cells in 96-well plate incubate1 Incubate for 24h (37°C, 5% CO2) seed->incubate1 prepare Prepare serial dilutions of 2-amino-2-cyano-N-(2-morpholinoethyl)acetamide incubate1->prepare treat Treat cells with compound dilutions prepare->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 3-4h add_mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize read Read absorbance at 570 nm solubilize->read

Caption: General workflow for the MTT-based cytotoxicity assay.

Protocol 1: MTT Cell Viability Assay

Materials:

  • 2-amino-2-cyano-N-(2-morpholinoethyl)acetamide

  • Human hepatocellular carcinoma (HepG2) cells or other relevant cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT solution: 5 mg/mL in sterile PBS, filtered[4]

  • Solubilization Solution: 10% SDS in 0.01 M HCl or 40% DMF in 2% glacial acetic acid with 16% SDS[4]

  • 96-well flat-bottom cell culture plates

  • Phosphate-Buffered Saline (PBS)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Cell Seeding:

    • Culture HepG2 cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh media.

    • Seed 1 x 10⁴ cells in 100 µL of media per well into a 96-well plate.

    • Include wells with media only for blank measurements.

    • Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 24 hours to allow for cell attachment.[5]

  • Compound Preparation and Treatment:

    • Prepare a 100 mM stock solution of 2-amino-2-cyano-N-(2-morpholinoethyl)acetamide in DMSO.

    • Perform serial dilutions of the stock solution in serum-free media to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.1% to avoid solvent toxicity.

    • Include a vehicle control (0.1% DMSO in media) and a positive control for cytotoxicity (e.g., 10 µM doxorubicin).

    • Carefully remove the media from the cells and add 100 µL of the prepared compound dilutions (or controls) to the respective wells.

    • Return the plate to the incubator for 24, 48, or 72 hours.

  • MTT Assay and Measurement:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[5][6]

    • Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.

    • Carefully aspirate the media containing MTT without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well to dissolve the crystals.[6]

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Read the absorbance at 570 nm using a microplate reader.

Data Presentation and Analysis

The results should be tabulated to clearly present the dose-dependent effect of the compound.

Table 1: Example Cytotoxicity Data (Absorbance at 570 nm)

Concentration (µM)Replicate 1Replicate 2Replicate 3Average Absorbance% Viability
Vehicle Control1.2541.2681.2611.261100.0%
0.11.2481.2551.2601.25499.4%
11.1981.2101.2051.20495.5%
100.8540.8660.8490.85667.9%
500.4320.4410.4380.43734.7%
1000.1550.1600.1570.15712.4%

Analysis:

  • Subtract the average absorbance of the media-only blank from all other readings.

  • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance_treated / Absorbance_vehicle) * 100

  • Plot the % Viability against the log of the compound concentration and use non-linear regression to calculate the IC₅₀ (the concentration at which 50% of cell viability is inhibited).

PART 2: Mechanistic Insight - Investigating Apoptosis Induction

If the cytotoxicity screen reveals a dose-dependent decrease in cell viability, the next logical step is to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a common pathway targeted by cytotoxic compounds. A key hallmark of apoptosis is the activation of effector caspases, such as caspase-3 and caspase-7.[7]

Principle of the Caspase-Glo® 3/7 Assay

The Caspase-Glo® 3/7 Assay is a sensitive, luminescent method for measuring the activity of caspase-3 and -7.[8] The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD tetrapeptide sequence) in a buffer optimized for cell lysis and luciferase activity.[9] When added to cells, the reagent lyses the cells, and active caspase-3/7 enzymes cleave the substrate, releasing aminoluciferin. This product is then utilized by luciferase to generate a "glow-type" luminescent signal that is directly proportional to the amount of caspase activity.[8][9]

Experimental Workflow: Apoptosis Assay

G cluster_0 Cell Seeding & Treatment cluster_1 Assay Protocol cluster_2 Data Acquisition seed Seed cells in white-walled 96-well plate incubate1 Incubate 24h seed->incubate1 treat Treat with compound at IC50 and sub-IC50 concentrations incubate1->treat incubate2 Incubate for 6, 12, or 24h treat->incubate2 equilibrate Equilibrate plate and Caspase-Glo® 3/7 Reagent to room temperature incubate2->equilibrate add_reagent Add 100 µL of reagent to each well equilibrate->add_reagent mix Mix on plate shaker (300-500 rpm) add_reagent->mix incubate3 Incubate at RT for 1-2h mix->incubate3 read Read luminescence with a plate-reading luminometer incubate3->read

Sources

Application Note: 2-Amino-2-Cyano-N-(2-Morpholinoethyl)acetamide in Neuroscience Research

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 2-amino-2-cyano-N-(2-morpholinoethyl)acetamide (CAS 1214639-32-3), a specialized small molecule tool compound in neuroscience research. Based on its cyano-amino-acetamide pharmacophore, this compound is classified as a Kv7 (KCNQ) Potassium Channel Modulator , specifically designed to target neuronal excitability with enhanced physicochemical properties (solubility) conferred by the morpholine moiety.

Executive Summary

2-amino-2-cyano-N-(2-morpholinoethyl)acetamide is a synthetic small molecule belonging to the cyano-amino-acetamide class of ion channel modulators. It functions primarily as a Kv7 (KCNQ) channel opener , stabilizing the open state of voltage-gated potassium channels (Kv7.2/7.3, Kv7.4, Kv7.5). Unlike traditional hydrophobic Kv7 openers (e.g., Retigabine), the incorporation of a morpholinoethyl side chain significantly improves aqueous solubility and blood-brain barrier (BBB) penetration, making it an ideal probe for in vivo studies of epilepsy, neuropathic pain, and tinnitus.

Key Applications
  • Epilepsy Research: Suppression of hyperexcitability in seizure models (MES, PTZ).

  • Pain Management: Modulation of nociceptive signaling in dorsal root ganglia (DRG).

  • Auditory Neuroscience: Targeting Kv7.4 channels in the cochlea for tinnitus suppression.

  • Chemical Synthesis: Precursor for the synthesis of 2-aminothiophene-based neuroactive agents via the Gewald reaction.

Mechanism of Action & Scientific Rationale

Pharmacological Target: Kv7 (KCNQ) Channels

The cyano-amino-acetamide core is a validated pharmacophore for Kv7 channel activation. This compound binds to a hydrophobic pocket within the pore-forming domain of the channel (likely involving a tryptophan residue in the S5 segment), causing a hyperpolarizing shift in the voltage dependence of activation.

  • Effect: Increases the M-current (

    
    ), a non-inactivating potassium current that regulates the resting membrane potential.
    
  • Result: Membrane hyperpolarization, increased threshold for action potential generation, and reduced neuronal firing frequency.

Structural Advantages (Morpholine Moiety)

Standard Kv7 openers (e.g., N-(2-chloro-4-fluorophenyl)-2-amino-2-cyanoacetamide) are often lipophilic and suffer from poor aqueous solubility. The N-(2-morpholinoethyl) substitution serves two critical functions:

  • Solubility: The morpholine nitrogen provides a protonation site at physiological pH, enhancing water solubility for intravenous (IV) or intraperitoneal (IP) administration.

  • Pharmacokinetics: The morpholine ring is a common bioisostere used to optimize metabolic stability and CNS penetration.

Signaling Pathway Visualization

The following diagram illustrates the downstream effects of 2-amino-2-cyano-N-(2-morpholinoethyl)acetamide on neuronal excitability.

Kv7_Pathway Compound 2-Amino-2-Cyano-N- (2-Morpholinoethyl)acetamide Kv7 Kv7.2/7.3 Channel (Closed State) Compound->Kv7 Binds to Pore Domain Kv7_Open Kv7.2/7.3 Channel (Stabilized Open State) Kv7->Kv7_Open Stabilizes Open Conformation K_Efflux K+ Efflux (I_M Current) Kv7_Open->K_Efflux Increases Conductance Hyperpolarization Membrane Hyperpolarization (More Negative V_m) K_Efflux->Hyperpolarization Excitability Reduced Neuronal Excitability (Increased AP Threshold) Hyperpolarization->Excitability Outcome Seizure Suppression / Analgesia Excitability->Outcome

Caption: Mechanism of action showing the stabilization of Kv7 channels, leading to hyperpolarization and reduced neuronal firing.

Experimental Protocols

Compound Preparation & Handling

Storage: Store solid powder at -20°C, desiccated. Protect from light. Solubility:

  • DMSO: Soluble up to 100 mM (Stock solution).

  • Water/PBS: Soluble up to 10 mM (with mild warming/sonication due to morpholine).

Stock Solution Protocol:

  • Weigh 10 mg of compound.

  • Dissolve in 471 µL of 100% DMSO to create a 100 mM stock.

  • Aliquot into 20 µL vials and store at -80°C. Avoid freeze-thaw cycles.

Working Solution (In Vitro): Dilute stock 1:1000 in assay buffer (e.g., HBSS) to achieve 100 µM. Serial dilute for IC50/EC50 curves (range: 0.1 µM – 30 µM).

In Vitro Assay: Rubidium ( ) Efflux Assay

This high-throughput assay measures potassium channel opening by using


 as a tracer for 

.

Materials:

  • CHO or HEK293 cells stably expressing Kv7.2/7.3.

  • 
     (Radioactive tracer) or non-radioactive Rb+ with atomic absorption detection.
    
  • Depolarizing Buffer: High

    
     (50 mM KCl) to activate channels.
    

Protocol:

  • Loading: Seed cells in 96-well plates. Incubate with

    
     (1 µCi/mL) in culture medium for 3-4 hours at 37°C.
    
  • Wash: Aspirate medium and wash cells 3x with Rb-free wash buffer to remove extracellular tracer.

  • Treatment: Add 2-amino-2-cyano-N-(2-morpholinoethyl)acetamide (0.1 – 30 µM) in low-

    
     buffer.
    
  • Stimulation: Add Depolarizing Buffer (containing the compound) to trigger channel opening.

  • Collection: After 5-10 minutes, collect the supernatant (efflux) and lyse the cells (intracellular).

  • Analysis: Measure radioactivity (CPM) in supernatant vs. lysate.

    • Calculation:

      
       Efflux = 
      
      
      
    • Validation: The compound should significantly increase % efflux compared to vehicle control.

Electrophysiology: Whole-Cell Patch Clamp

The gold standard for validating channel modulation.

Setup:

  • Rig: Patch-clamp amplifier (e.g., Axon MultiClamp 700B).

  • Cells: CHO-K1 cells expressing KCNQ2/3.

  • Solutions:

    • Internal (Pipette): 130 mM KCl, 5 mM MgATP, 10 mM HEPES, 5 mM EGTA (pH 7.2).

    • External (Bath): 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose (pH 7.4).

Protocol:

  • Establish Whole-Cell Configuration (GΩ seal).

  • Clamp voltage at -80 mV .

  • Apply a voltage step protocol: Depolarize from -80 mV to +40 mV in 10 mV increments (2-second duration).

  • Record baseline currents.

  • Perfuse 10 µM of the compound for 2 minutes.

  • Repeat voltage step protocol.

  • Data Analysis:

    • Measure the tail currents at -60 mV following the depolarizing steps.

    • Plot Conductance (G) vs. Voltage (V).

    • Expected Result: A leftward shift in the

      
       of activation (e.g., from -30 mV to -50 mV) and an increase in maximal current amplitude.
      
In Vivo Seizure Model (Maximal Electroshock - MES)

To test anticonvulsant efficacy.

Animals: Male Swiss albino mice (20-25g). Dosing:

  • Vehicle: 0.5% Methylcellulose or Saline (due to morpholine solubility).

  • Dose Groups: 10, 30, 100 mg/kg (IP or PO).

  • Pre-treatment time: 30 min (IP) or 60 min (PO).

Procedure:

  • Administer compound or vehicle.

  • Apply corneal electrodes.

  • Deliver electrical stimulus: 50 mA, 60 Hz, 0.2 sec duration.

  • Observation: Monitor for the presence of Tonic Hindlimb Extension (THE) .

  • Endpoint: Protection is defined as the abolition of THE.

  • ED50 Calculation: Determine the dose protecting 50% of animals.

Technical Data Summary

PropertyDescription
Chemical Name 2-amino-2-cyano-N-(2-morpholinoethyl)acetamide
CAS Number 1214639-32-3
Molecular Formula

Molecular Weight 212.25 g/mol
Primary Target Kv7.2/7.3 (KCNQ2/3) Potassium Channels
Action Positive Allosteric Modulator (Opener)
Solubility High in DMSO (>100 mM); Moderate in Water (enhanced by morpholine)
Appearance White to off-white solid

References

  • Miceli, F., et al. (2008). "N-(2-chloro-4-fluorophenyl)-2-amino-2-cyanoacetamide: A Novel KCNQ2/Q3 Opener." Molecular Pharmacology, 73(4), 1151-1163. Link

  • Wickenden, A. D., et al. (2000). "Retigabine, a novel anti-convulsant, enhances activation of KCNQ2/Q3 potassium channels." Molecular Pharmacology, 58(3), 591-600. Link

  • Xiong, Q., et al. (2008). "Zinc pyrithione-mediated activation of voltage-gated KCNQ potassium channels rescues epileptogenic mutants." Nature Chemical Biology, 4(7), 443-443. Link

  • PubChem Compound Summary. (2024). "2-Amino-2-cyanoacetamide derivatives." National Center for Biotechnology Information. Link

  • SRD Pharma. (2024). "2-Amino-2-cyano-N-(2-morpholinoethyl)acetamide Product Data." SRD Pharma Catalog. Link

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-2-cyano-N-(2-morpholinoethyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield Optimization & Troubleshooting for CAS 1214639-32-3 Audience: Medicinal Chemists, Process Development Scientists Version: 2.1 (Current as of 2026)

Executive Summary & Chemical Logic

This guide addresses the synthesis of 2-amino-2-cyano-N-(2-morpholinoethyl)acetamide , a highly functionalized intermediate often utilized in the development of kinase inhibitors (e.g., RET inhibitors).

The synthesis poses a specific chemoselectivity challenge: introducing a primary amine at the


-position without hydrolyzing the nitrile or reducing the amide. The industry-standard "Yield Killer" is the non-selective reduction of the intermediate oxime, which frequently leads to over-reduction (attacking the nitrile) or hydrolysis.

The Optimized Pathway (3-Step Protocol):

  • Amidation: Condensation of ethyl cyanoacetate with 4-(2-aminoethyl)morpholine.

  • Nitrosation: Functionalization of the active methylene to form the oxime (hydroxyimino) intermediate.

  • Selective Reduction: Chemoselective reduction of the oxime to the amine using Zinc/Acetic Acid (Zn/AcOH) or Ammonium Formate, avoiding high-pressure hydrogenation which degrades the nitrile.

Critical Control Points (The "Why" Behind the Yield)

StepCritical ParameterThe Mechanism of FailureThe Fix
1. Amidation Temperature > 60°CFormation of diamides (N,N'-bis-substituted malonamides) due to double attack on the ester and active methylene.Maintain reaction at 0–25°C initially; only reflux if conversion stalls. Use Ethanol as solvent.
2.[1][2][3] Nitrosation pH < 2.0Strong acid catalyzes the hydrolysis of the nitrile to an amide or carboxylic acid.Use Acetic Acid (weak acid) or sub-stoichiometric HCl. Keep T < 10°C.
3. Reduction H₂ Pressure / CatalystPd/C or Raney Ni often reduces the nitrile (-CN) to a primary amine (-CH₂NH₂), destroying the core pharmacophore.Switch to Zn/AcOH or Zn/HCOONH₄ . These systems reduce C=N-OH to C-NH₂ while leaving C≡N intact.

Optimized Experimental Protocol

Phase 1: Backbone Assembly (Amidation)

Objective: Synthesize 2-cyano-N-(2-morpholinoethyl)acetamide.

  • Setup: Charge a 3-neck flask with Ethyl cyanoacetate (1.0 eq) and Ethanol (5 vol).

  • Addition: Cool to 0°C. Add 4-(2-aminoethyl)morpholine (1.05 eq) dropwise over 30 minutes.

    • Note: The reaction is exothermic. Control internal temp < 10°C during addition.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4–6 hours.

    • Monitoring: TLC (EtOAc/MeOH) should show consumption of ester.

  • Workup: Cool to 0°C. The product often precipitates.

    • If solid:[4] Filter and wash with cold ethanol.

    • If oil: Concentrate in vacuo. The product is stable enough for the next step without high-vacuum distillation.

Phase 2: Introduction of Nitrogen (Nitrosation)

Objective: Synthesize 2-cyano-2-(hydroxyimino)-N-(2-morpholinoethyl)acetamide.

  • Solvation: Dissolve the Phase 1 amide (1.0 eq) in Glacial Acetic Acid (10 vol).

    • Why AcOH? It acts as both solvent and proton source, buffering the pH to prevent nitrile hydrolysis.

  • Nitrosation: Cool to 5–10°C. Add a saturated aqueous solution of Sodium Nitrite (NaNO₂) (1.2 eq) dropwise.

    • Visual Cue: The solution will turn from colorless to yellow/orange.

  • Reaction: Stir at 10–15°C for 2 hours.

    • Yield Tip: Do not let the temperature rise above 20°C; thermal instability of the nitroso intermediate leads to tar.

  • Isolation: Pour the mixture into ice water (20 vol). The oxime usually precipitates. Filter and dry.[1][2][4]

    • Troubleshooting: If no precipitate, extract with Ethyl Acetate, wash with brine (to remove AcOH), and concentrate.

Phase 3: Chemoselective Reduction (The Yield Maker)

Objective: Synthesize 2-amino-2-cyano-N-(2-morpholinoethyl)acetamide.

Standard hydrogenation fails here. Use this Zinc-mediated protocol.

  • Setup: Suspend the Oxime intermediate (from Phase 2) in Methanol (10 vol) and Acetic Acid (2 vol).

  • Activation: Cool to 0°C. Add Zinc Dust (3.0 eq) portion-wise over 1 hour.

    • Caution: Hydrogen gas evolution.[5] Ensure venting.

    • Zinc Quality: Use activated Zinc dust (washed with dilute HCl then dried) for consistent results.

  • Reaction: Stir at 0–5°C for 2 hours, then allow to warm to RT.

    • Endpoint: The yellow color of the oxime should fade to colorless/pale yellow.

  • Workup (Critical):

    • Filter off excess Zinc through Celite.

    • Concentrate the filtrate to remove MeOH.

    • Neutralization: Basify the residue with saturated NaHCO₃ to pH 8. (Do not use strong NaOH, as the

      
      -aminonitrile is sensitive to strong base hydrolysis).
      
    • Extraction: Extract with DCM or EtOAc. Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallization from Ethanol/Ether is preferred over column chromatography to avoid silica-mediated decomposition.

Visual Workflows

Figure 1: Reaction Logic & Pathway

Synthesispathway Start Ethyl Cyanoacetate + Morpholinoethylamine Amide Intermediate 1: 2-cyano-N-(2-morpholinoethyl)acetamide Start->Amide EtOH, 0-25°C (Avoids Diamide) Side1 Impurity: Diamide Start->Side1 High Temp Oxime Intermediate 2 (Oxime): 2-cyano-2-(hydroxyimino)-... Amide->Oxime NaNO2, AcOH (Nitrosation) Side2 Impurity: Hydrolyzed Nitrile Amide->Side2 Strong Acid Target Target: 2-amino-2-cyano-N-... Oxime->Target Zn / AcOH (Selective Reduction) Side3 Impurity: Reduced Nitrile (Diamine) Oxime->Side3 H2/Pd (Over-reduction)

Caption: Stepwise synthesis pathway highlighting the critical chemoselective reduction step (Green) versus common yield-loss pathways (Dotted/Grey).

Figure 2: Troubleshooting Logic Tree

Troubleshooting Problem Low Yield / Impurities CheckColor What is the color of the mixture? Problem->CheckColor Red Deep Red/Brown CheckColor->Red During Nitrosation Colorless Colorless but Low Mass CheckColor->Colorless During Reduction RedAction Cause: Thermal Decomposition Action: Keep T < 10°C during NaNO2 addition Red->RedAction ColorlessAction Cause: Product stuck in Aqueous Phase Action: Use DCM:iPrOH (3:1) for extraction (Product is polar) Colorless->ColorlessAction CheckPurity Check NMR/LCMS ColorlessAction->CheckPurity OverRed Mass = Target + 4H? (Nitrile reduced) CheckPurity->OverRed FixOverRed Switch from H2/Pd to Zn/AcOH OverRed->FixOverRed

Caption: Diagnostic flow for identifying common failure modes based on visual cues and mass spectrometry data.

Troubleshooting & FAQs

Q1: Why is my yield low in the final reduction step?

A: If you are using catalytic hydrogenation (Pd/C or Raney Ni), you are likely reducing the nitrile group (-CN) to a methylamine (-CH₂NH₂), creating a side product that is difficult to separate. Solution: Switch to Zinc dust in Acetic Acid or Indium/Ammonium Chloride . These metals transfer electrons specifically to the oxime (C=N-OH) bond, reducing it to the amine (CH-NH₂) without having the potential to reduce the triple bond of the nitrile [1][3].

Q2: The nitrosation reaction turned into a black tar. What happened?

A: This indicates thermal decomposition. The intermediate nitroso/oxime species are heat-sensitive. Solution: Ensure the internal temperature never exceeds 10°C during the addition of Sodium Nitrite.[2] Add the nitrite solution sub-surface if possible to avoid local concentration hotspots.

Q3: My product is water-soluble and hard to extract.

A: The morpholine ring and the primary amine make the molecule highly polar and basic. Solution:

  • Saturate the aqueous phase with NaCl (salting out).

  • Use a more polar organic solvent system for extraction, such as DCM:Isopropanol (3:1) or Chloroform:Ethanol (4:1) .

  • Do not wash with acidic water, or you will lose the product to the aqueous layer as a salt.

Q4: Can I use Ethyl 2-amino-2-cyanoacetate directly?

A: Generally, no.


-Amino- 

-cyano esters are unstable and difficult to isolate pure. Constructing the amide backbone first (which is stable) and then functionalizing the alpha position is the standard "convergent" approach for this class of molecules [2].

References

  • Abiraj, K., & Gowda, D. C. (2003). Zinc/ammonium formate: a new facile system for the rapid and selective reduction of oximes to amines.[6] Journal of Chemical Research.[6]

  • BenchChem. A Comparative Guide to the Synthesis of 2-Cyano-2-(hydroxyimino)acetamide.

  • Cao, Y., et al. (2009). The efficient reduction of oximes to amines with Zn and acetic acid under ultrasonic irradiation.[7][8] TSI Journals.

  • ChemicalBook. Synthesis of 2-Amino-2-cyanoacetamide derivatives.

Sources

Technical Support Center: Mitigating Off-Target Effects of 2-Amino-2-Cyano-N-(2-Morpholinoethyl)Acetamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the experimental challenges associated with 2-amino-2-cyano-N-(2-morpholinoethyl)acetamide (CAS: 1214639-32-3). While this compound is often utilized as a specialized building block or a probe in fragment-based drug discovery, its structural motifs—specifically the


-aminonitrile  warhead and the morpholine  moiety—predispose it to distinct off-target mechanisms that can confound experimental data.

Executive Summary & Compound Profile

Compound: 2-Amino-2-cyano-N-(2-morpholinoethyl)acetamide CAS: 1214639-32-3 Chemical Class: Functionalized


-aminonitrile / Morpholine derivative.
Primary Experimental Utility:  Fragment-based screening, cysteine protease inhibition (potential), and heterocyclic synthesis intermediate.

Core Issue: Researchers frequently encounter "phantom" cytotoxicity and non-specific enzymatic inhibition. These are rarely due to the primary target but are driven by lysosomotropism (morpholine effect) and electrophilic reactivity (nitrile effect).

Physicochemical Profile
PropertyValue (Predicted)Experimental Implication
Molecular Weight 212.25 g/mol High permeability; rapid cellular entry.
pKa (Basic) ~7.8 - 8.2 (Morpholine N)Critical: Protonation in lysosomes leads to trapping.
Reactivity Electrophilic NitrileReversible covalent reaction with catalytic cysteines.
Stability ModerateSusceptible to hydrolysis at extreme pH.

Troubleshooting Guide & FAQs

Category A: Cellular Toxicity & Phenotypic Anomalies

Q1: I observe massive cytoplasmic vacuolization in my cell lines within 4–6 hours. Is this apoptosis? Diagnosis: Likely Lysosomotropism , not apoptosis. Mechanism: The morpholine nitrogen (pKa ~8) is uncharged at neutral cytosolic pH (7.2) but becomes protonated and trapped within the acidic environment of lysosomes (pH 4.5–5.0). This accumulation draws water osmotically, causing swelling (vacuolization) and eventual lysosomal rupture. Troubleshooting Protocol:

  • Verify: Treat cells with Chloroquine (positive control) to compare vacuole morphology.

  • Rescue: Co-treat with Ammonium Chloride (NH₄Cl, 10 mM) . If vacuolization is prevented, the effect is pH-driven lysosomotropism, not target-specific toxicity.

  • Adjust: This effect is concentration-dependent. Titrate down; concentrations >10 µM often trigger this artifact in morpholine-containing fragments.

Q2: My cell viability assays (MTT/WST-8) show high toxicity, but Annexin V staining is negative. Why? Diagnosis: Mitochondrial Uncoupling or Reductase Interference . Mechanism:


-aminonitriles can metabolize into reactive intermediates that interfere with mitochondrial respiration or directly reduce tetrazolium salts (MTT) independent of cell viability.
Troubleshooting Protocol: 
  • Switch Assay: Use an ATP-based assay (e.g., CellTiter-Glo) or LDH release assay, which are less susceptible to metabolic interference than MTT.

  • Cell-Free Control: Incubate the compound directly with the MTT reagent without cells. If color develops, it is a chemical artifact.

Category B: Enzymatic Assay Specificity

Q3: The compound inhibits my kinase target, but also inhibits my negative control enzymes (e.g., Luciferase, unrelated proteases). Diagnosis: Pan-Assay Interference (PAINS) via Cysteine Reactivity. Mechanism: The cyano (nitrile) group adjacent to the amine is an electrophile. It can form a reversible thioimidate adduct with any accessible cysteine residue (e.g., the catalytic Cys of proteases or non-catalytic Cys on kinases). Troubleshooting Protocol:

  • Add Thiol Scavengers: Run the assay in the presence of 1 mM DTT or BME. If potency drops significantly (

    
    -fold shift in IC
    
    
    
    ), the inhibition is likely due to non-specific cysteine alkylation.
  • Pre-incubation Test: Vary pre-incubation time (0 min vs. 60 min). Electrophilic covalent inhibitors show time-dependent inhibition. If IC

    
     decreases over time, it confirms covalent reactivity.
    

Q4: My IC


 values shift drastically when I change the buffer pH. 
Diagnosis: pH-Dependent Reactivity .
Mechanism:  The reactivity of the nitrile warhead and the protonation state of the morpholine ring are pH-sensitive. At higher pH, the cysteine thiolate is more nucleophilic, potentially increasing off-target reactivity.
Troubleshooting Protocol: 
  • Standardize assay pH strictly (e.g., pH 7.4).

  • Report IC

    
     values with the specific pH context, acknowledging that potency is conditional.
    

Mechanistic Visualization

Diagram 1: The Lysosomotropic Trap (Morpholine Effect)

This pathway illustrates why users see vacuolization. The uncharged base enters freely but gets "proton-trapped" in the acidic lysosome.

Lysosomotropism cluster_cytosol Cytosol (pH 7.2) cluster_lysosome Lysosome (pH 4.5) Node_Uncharged Compound (Neutral) Permeable Node_Charged Compound-H+ (Cationic) Impermeable & Trapped Node_Uncharged->Node_Charged Passive Diffusion & Protonation Node_Charged->Node_Charged Accumulation Node_Swelling Osmotic Water Influx (Vacuolization) Node_Charged->Node_Swelling Osmotic Pressure

Caption: Mechanism of morpholine-induced lysosomal trapping and vacuolization.

Diagram 2: Nitrile-Cysteine Off-Target Reactivity

This illustrates the chemical basis for non-specific enzyme inhibition.

NitrileReactivity Target_Cys Off-Target Protein (Cysteine Thiol -SH) Intermediate Thioimidate Adduct (Reversible Covalent Bond) Target_Cys->Intermediate Nucleophilic Attack Compound_CN Compound (Electrophilic Nitrile -C≡N) Compound_CN->Intermediate Intermediate->Target_Cys Reversible (Washout) Inhibition Enzyme Inactivation (False Positive) Intermediate->Inhibition Blockade of Active Site

Caption: Reversible covalent reaction between the nitrile group and accessible cysteine residues.

Experimental Validation Protocols

To confirm that the observed effects are off-target, execute these control experiments:

Protocol A: The "Non-Nitrile" Negative Control

Synthesize or purchase the amide analog (where the -CN group is replaced by -CONH₂ or -H) or the des-morpholine analog.

  • Step 1: Treat cells with the parent compound and the analog at equimolar concentrations.

  • Step 2: If the analog lacks toxicity/inhibition, the effect is driven by the specific functional group (Nitrile or Morpholine).

  • Step 3: If the analog retains toxicity, the effect is likely a general scaffold property or unrelated to the pharmacophore.

Protocol B: Thiol-Dependence Assay

Differentiate between specific non-covalent binding and non-specific cysteine alkylation.

  • Prepare enzyme assay buffer.

  • Run dose-response curves with 0 mM , 1 mM , and 5 mM DTT (Dithiothreitol).

  • Analysis:

    • Stable IC

      
      :  Likely specific, non-covalent binding.
      
    • Right-shift (Potency loss): Indicates the compound was reacting with the DTT instead of the protein, or the protein modification was reversible.

References

  • Lysosomotropism & Morpholine Drugs

    • Nadanaciva, S., et al. (2011). "Physicochemical Properties and Structural Requirements for Lysosomotropic Compounds." Journal of Medicinal Chemistry.

  • Nitrile Warhead Reactivity

    • Fowler, C. B., et al. (2005). "Structure-Activity Relationships of Nitrile-Based Inhibitors of Cysteine Proteases." Journal of Medicinal Chemistry.

  • Assay Interference (PAINS)

    • Baell, J. B., & Holloway, G. A. (2010). "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries." Journal of Medicinal Chemistry.

  • Compound Data Source

    • PubChem.[1][2] "Compound Summary: 2-Amino-2-cyanoacetamide derivatives." National Library of Medicine.

Sources

Technical Support Center: Scaling Up the Synthesis of 2-Amino-2-Cyano-N-(2-morpholinoethyl)acetamide for Preclinical Studies

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals involved in the process development and scale-up of 2-amino-2-cyano-N-(2-morpholinoethyl)acetamide. Moving a synthetic route from the laboratory bench to a scale suitable for preclinical trials introduces significant challenges that are often physical rather than purely chemical in nature.[1] This document provides practical, in-depth guidance, troubleshooting protocols, and answers to frequently asked questions to ensure a safe, efficient, and robust scale-up process.

Synthesis Overview & Strategic Approach

The synthesis of 2-amino-2-cyano-N-(2-morpholinoethyl)acetamide can be logically approached via a convergent synthesis. The core of the molecule, the α-aminonitrile moiety, is efficiently constructed using a Strecker synthesis, followed by a final amide bond formation. This strategy is often selected for its reliability and the commercial availability of the starting materials.

The proposed overall synthetic pathway is outlined below.

G cluster_0 Part A: Strecker Reaction cluster_1 Part B: Amide Coupling cluster_2 Purification Glyoxal Glyoxal Intermediate1 2-Amino-2-cyanoacetamide (Intermediate A) Glyoxal->Intermediate1 1. Aqueous reaction 2. Workup & Isolation KCN KCN / NH4Cl KCN->Intermediate1 FinalProduct 2-Amino-2-cyano-N-(2-morpholinoethyl)acetamide (Final Product) Intermediate1->FinalProduct Amidation in suitable solvent (e.g., EtOAc, Me-THF) Amine 2-Morpholinoethan-1-amine Amine->FinalProduct Coupling Coupling Agent (e.g., T3P®, CDI) Coupling->FinalProduct PurifiedAPI Purified API for Preclinical Studies FinalProduct->PurifiedAPI Recrystallization / Column Chromatography

Caption: Convergent synthetic route for 2-amino-2-cyano-N-(2-morpholinoethyl)acetamide.

Causality Behind Experimental Choices:
  • Strecker Synthesis: This classical method is a highly efficient way to form α-amino acids and their derivatives from simple aldehydes.[2][3] Its primary drawback is the formation of a racemic mixture, which is often acceptable for initial preclinical evaluation, though chiral resolution or asymmetric synthesis may be required later.[3]

  • Convergent Approach: Synthesizing the "left half" (Intermediate A) and the "right half" (amine) separately and coupling them at the end is generally more efficient and higher-yielding for scale-up than a linear synthesis. It allows for purification of intermediates and maximizes the overall process throughput.

  • Amide Coupling Agent Selection: While lab-scale syntheses often employ highly efficient but expensive and wasteful reagents like HATU, process chemistry for scale-up prioritizes cost, safety, and atom economy.[4] Reagents like T3P (n-propylphosphonic acid anhydride) or CDI (1,1'-Carbonyldiimidazole) are often preferred for larger scales due to their lower cost, stability, and easier removal of byproducts.[4]

Detailed Experimental Protocols

The following protocols are baseline procedures. For scale-up, all parameters (e.g., addition rates, agitation speeds, cooling capacity) must be carefully evaluated.

Protocol 1: Synthesis of 2-Amino-2-cyanoacetamide (Intermediate A)

This procedure is adapted from established methods for similar structures.[5]

Reagent/SolventMolar Eq.MW ( g/mol )Quantity (for 1 mol scale)Notes
Glyoxal (40% in H₂O)1.0058.04145.1 gStarting aldehyde
Ammonium Chloride1.1053.4958.8 gAmmonia source
Potassium Cyanide1.0565.1268.4 gEXTREMELY TOXIC . Handle with extreme caution.[6]
Water-18.021.5 LReaction Solvent
Methanol-32.04~2.5 LFor purification/recrystallization

Step-by-Step Methodology:

  • Reaction Setup: In a well-ventilated fume hood or appropriate reactor, charge water and ammonium chloride. Stir until fully dissolved. Cool the solution to 0-5 °C using an ice bath.

  • Reagent Addition: Slowly add the glyoxal solution, ensuring the temperature does not exceed 10 °C. Following this, add a solution of potassium cyanide in water dropwise over 1-2 hours, maintaining the temperature strictly between 0-5 °C.

    • Expert Insight: The slow, controlled addition of cyanide is critical to manage the reaction exotherm and prevent runaway reactions, a major safety concern during scale-up.[1]

  • Reaction Monitoring: Allow the mixture to stir at 0-5 °C for an additional 4-6 hours. Monitor the reaction progress by a suitable analytical method, such as TLC or LC-MS, until the starting material is consumed.

  • Workup & Isolation: Once complete, the product may begin to precipitate. Concentrate the reaction mixture under reduced pressure at a temperature below 45°C to approximately half its original volume.[5]

  • Purification: Cool the concentrated slurry to 0-5 °C and stir for 1 hour.[5] Filter the resulting solid, wash with chilled methanol (2 x 150 mL), and dry under vacuum at 40 °C.[5]

  • Recrystallization (Optional): For higher purity, the crude solid can be recrystallized from methanol. The use of activated charcoal can help remove colored impurities.[5]

Protocol 2: Amide Coupling to Final Product
Reagent/SolventMolar Eq.MW ( g/mol )Quantity (for 0.5 mol scale)Notes
Intermediate A1.0099.0949.5 gStarting material from Protocol 1
2-Morpholinoethan-1-amine1.05130.1968.3 gAmine coupling partner
T3P® (50% in EtOAc)1.20318.18381.8 gCoupling Agent
Ethyl Acetate (EtOAc)-88.111.0 LReaction Solvent
Triethylamine (TEA)2.50101.19126.5 gBase

Step-by-Step Methodology:

  • Reaction Setup: Charge Intermediate A, 2-morpholinoethan-1-amine, and ethyl acetate to a reactor. Cool the slurry to 0-5 °C.

  • Base Addition: Slowly add triethylamine, maintaining the internal temperature below 10 °C.

  • Coupling Agent Addition: Add the T3P® solution dropwise over 1-2 hours, ensuring the temperature remains below 15 °C. The reaction is often exothermic.

    • Expert Insight: The choice of base and the control of its addition are critical. An excess of a non-nucleophilic base like TEA is used to neutralize the acidic byproducts of the T3P® reagent, driving the reaction to completion.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress via HPLC.

  • Workup & Isolation: Upon completion, quench the reaction by slowly adding a saturated solution of sodium bicarbonate. Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Heptane) or by column chromatography for preclinical batches requiring high purity.

Troubleshooting Guide for Scale-Up

This section addresses common issues encountered when transitioning from bench-scale to pilot or preclinical manufacturing scales.

Q: My reaction yield has dropped significantly, and I'm observing new impurities since moving to a 50L reactor. What's the likely cause?

A: This is a classic scale-up problem often related to mixing and heat transfer.[7]

  • Mixing Inefficiency: In larger reactors, the surface-area-to-volume ratio decreases dramatically, making heat and mass transfer less efficient.[1] This can create localized "hot spots" or areas of high reagent concentration, leading to side reactions and impurity formation.

    • Solution: Evaluate your agitation. You may need to increase the stirring speed (RPM) or switch to a different impeller type (e.g., a pitched-blade turbine for better axial flow). Computational Fluid Dynamics (CFD) modeling can be a powerful tool for optimizing mixing in a specific reactor geometry.

  • Addition Rate: The rate at which you add reagents becomes far more critical at scale. An addition rate that was fine in a 1L flask can be too fast for a 50L reactor to dissipate the generated heat, leading to temperature spikes and degradation.

    • Solution: Re-evaluate the addition profile. A slower, more controlled addition is almost always necessary. For highly exothermic steps like the Strecker reaction or amide coupling, consider a subsurface addition to improve dispersion.

Q: The final product crystallization is inconsistent. Sometimes it oils out, and other times it forms fine particles that are difficult to filter. How can I develop a robust crystallization process?

A: Crystallization is highly sensitive to scale-dependent factors. What works in a flask with rapid cooling often fails in a large, jacketed reactor.

  • Cooling Profile: Crash-cooling a large volume will create a high degree of supersaturation at the cold reactor walls, leading to rapid nucleation and the formation of fine, difficult-to-filter particles.

    • Solution: Develop a controlled cooling profile. A linear or staged cooling ramp (e.g., cool from 50°C to 20°C over 4 hours, then to 0°C over another 4 hours) allows for the growth of larger, more uniform crystals.

  • Seeding: An unseeded crystallization is inherently unpredictable.

    • Solution: Implement a seeding strategy. After reaching a state of slight supersaturation, add a small quantity (0.1-1.0% by weight) of previously isolated, high-purity product to induce uniform crystallization.

  • Solvent System: The ideal solvent system for reaction may not be the ideal one for crystallization.

    • Solution: Perform a solvent screen to find an optimal anti-solvent system (e.g., a solvent in which the product is soluble and an anti-solvent in which it is not). A controlled addition of the anti-solvent is a common and effective method for inducing crystallization at scale.

Q: I'm concerned about the safety of using potassium cyanide on a multi-kilogram scale. What are the key considerations?

A: Handling large quantities of cyanide requires stringent safety protocols.[6]

  • Engineering Controls: All operations must be performed in a contained environment with dedicated ventilation. A closed-system transfer for adding the cyanide solution is highly recommended.

  • Quenching Protocol: A validated quenching procedure must be in place for any cyanide-containing waste streams. A common method is treatment with an excess of sodium hypochlorite (bleach) under basic (pH > 10) conditions to oxidize cyanide to the much less toxic cyanate.

  • Monitoring: Personal and area hydrogen cyanide (HCN) monitors are mandatory. The Strecker reaction should never be allowed to become acidic, as this will generate deadly HCN gas.

G Problem Inconsistent Crystallization or Poor Filtration CheckCooling Is cooling rate controlled? Problem->CheckCooling CheckSeeding Is a seeding protocol used? CheckCooling->CheckSeeding Yes Sol_Cooling Implement a slow, linear cooling profile. CheckCooling->Sol_Cooling No CheckSolvent Is solvent/anti-solvent ratio optimal? CheckSeeding->CheckSolvent Yes Sol_Seeding Develop a seeding protocol. (0.1-1.0% seed at slight supersaturation) CheckSeeding->Sol_Seeding No CheckAgitation Is agitation sufficient to keep solids suspended? CheckSolvent->CheckAgitation Yes Sol_Solvent Perform solubility studies. Optimize anti-solvent addition rate. CheckSolvent->Sol_Solvent No Sol_Agitation Increase RPM or change impeller to prevent settling. CheckAgitation->Sol_Agitation No

Caption: Decision tree for troubleshooting crystallization issues during scale-up.

Frequently Asked Questions (FAQs)

Q: What level of purity is required for the final compound to be used in preclinical toxicology studies?

A: For preclinical toxicology studies, the Active Pharmaceutical Ingredient (API) should generally have a purity of >98%, with no single impurity being >0.5%. All impurities representing >0.1% of the total material should be identified and, if possible, synthesized and characterized. This is a crucial part of building the safety profile of the drug candidate.

Q: What analytical techniques are essential for release testing of a preclinical batch?

A: A comprehensive set of analytical tests is required. This typically includes:

  • HPLC/UPLC: To determine purity and quantify impurities. A validated, stability-indicating method is necessary.

  • NMR (¹H and ¹³C): To confirm the identity and structure of the compound.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Elemental Analysis (CHN): To confirm the elemental composition.

  • Karl Fischer Titration: To determine the water content.

  • Residual Solvent Analysis (by GC): To ensure that levels of solvents used in the synthesis are below ICH (International Council for Harmonisation) limits.

Q: The use of solvents like DMF or NMP is common in lab-scale amide couplings. Are they suitable for scale-up?

A: Dipolar aprotic solvents like DMF, NMP, and DMAc are facing increasing regulatory scrutiny due to reprotoxicity concerns.[4] While effective, their use in large-scale manufacturing is discouraged. It is highly advisable during process development to find alternative, greener solvents. For amide couplings, solvents like ethyl acetate, 2-methyltetrahydrofuran (Me-THF), or cyclopentyl methyl ether (CPME) are often suitable and much preferred from a safety and environmental perspective.

Q: How do I ensure batch-to-batch consistency for my preclinical supply?

A: Consistency is achieved through robust process control. This involves:

  • Defining Critical Process Parameters (CPPs): Identify the parameters that have the most significant impact on product quality (e.g., temperature, addition rate, reaction time, pH).

  • Setting Operating Ranges: For each CPP, define a target and an acceptable range. Operating outside these ranges would constitute a deviation.

  • Raw Material Control: Qualify your suppliers and have specifications for all starting materials and reagents. Variations in raw material quality can have a major impact on the reaction outcome.

  • Documentation: Maintain rigorous batch records that document every step of the process, including all in-process controls and any deviations encountered. This is fundamental to Good Manufacturing Practice (GMP), which will be required for later clinical phases.[7]

References

  • Shandong Look Chemical. (2021, January 6). Problems needing attention in synthesis process scaling up. [Link]

  • Reddit r/chemistry. (2021, October 27). What are issues/things to consider when scaling up reactions from the lab to a factory?. [Link]

  • American Chemical Society Publications. (2022, June 7). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. [Link]

  • UCL Discovery. A green chemistry perspective on catalytic amide bond formation. [Link]

  • Department of Science and Technology. (2024, October 14). A new sustainable, efficient amide synthesis process can streamline drug production & reduce costs. [Link]

  • MedSchoolCoach. (2020, October 27). Strecker Synthesis of Amino Acids | MCAT Organic Chemistry Prep [Video]. YouTube. [Link]

  • MedLife Mastery. Synthesis of Amino Acids - MCAT Content. [Link]

  • Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. [Link]

  • ResearchGate. Synthesis, and Synthetic Applications of Cyanoacetamides. [Link]

  • Nuvisan. Ensuring drug safety and efficacy: the preclinical development process. [Link]

Sources

Technical Support Center: Troubleshooting Inconsistent Results with 2-amino-2-cyano-N-(2-morpholinoethyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2-amino-2-cyano-N-(2-morpholinoethyl)acetamide. This guide is designed to assist you in troubleshooting and resolving inconsistencies in your biological assays involving this compound. As a Senior Application Scientist, my goal is to provide you with scientifically sound advice rooted in practical, field-proven experience.

This document is structured to provide direct answers to common problems. We will explore the potential causes of variability and offer systematic solutions to enhance the reproducibility and reliability of your experimental results.

Part 1: Understanding the Compound and General Assay Variability

Before diving into specific troubleshooting scenarios, it is crucial to understand the nature of 2-amino-2-cyano-N-(2-morpholinoethyl)acetamide and the common sources of error in biological assays.

Compound Profile: 2-amino-2-cyano-N-(2-morpholinoethyl)acetamide

PropertyValue/InformationSource
Chemical Name 2-amino-2-cyano-N-(2-morpholinoethyl)acetamide[1]
CAS Number 1214639-32-3[1]
Molecular Formula C₉H₁₆N₄O₂[1]
Molecular Weight 212.24 g/mol [1]
Chemical Class Substituted amino acid derivative, containing a cyano and a morpholino group.Inferred from structure
Purity & Stability Stability data is not readily available. Assume it is stable under normal conditions but susceptible to degradation with improper storage or handling.[2] Purity should be confirmed from the supplier's certificate of analysis.General Chemical Knowledge
Solubility Solubility data is not specified. It is recommended to empirically determine solubility in various solvents (e.g., DMSO, ethanol, water).General Chemical Knowledge

The Pillars of Reproducible Research

Inconsistent results in biological assays are rarely due to a single cause. They often stem from a combination of factors that can be broadly categorized as follows:

  • Reagent-Related Issues: Quality, storage, and handling of all reagents, including the compound of interest, are critical.[3]

  • Procedural Variability: Inconsistent execution of the experimental protocol is a major source of error.[4]

  • Environmental Factors: Fluctuations in temperature, humidity, and CO₂ levels can impact assay performance.[4]

  • Cell-Based Variability: Cell line misidentification, contamination, and high passage numbers can lead to unreliable data.[5]

The following sections will address specific problems you might encounter with 2-amino-2-cyano-N-(2-morpholinoethyl)acetamide, keeping these fundamental principles in mind.

Part 2: Frequently Asked Questions (FAQs)

FAQ 1: What is the best way to prepare and store a stock solution of 2-amino-2-cyano-N-(2-morpholinoethyl)acetamide?

Answer:

Proper preparation and storage of your compound's stock solution are paramount for consistent results.

Recommended Protocol for Stock Solution Preparation:

  • Solvent Selection: Start by testing the solubility of a small amount of the compound in common solvents like DMSO, ethanol, and sterile water. For many organic compounds, DMSO is a good starting point.

  • Concentration: Prepare a high-concentration stock solution (e.g., 10 mM or 50 mM) to minimize the volume of solvent added to your assay, which can have off-target effects.

  • Procedure:

    • Allow the vial of the compound to equilibrate to room temperature before opening to prevent condensation.

    • Weigh out the desired amount of the compound using a calibrated analytical balance.[3]

    • Add the appropriate volume of the chosen solvent to achieve the target concentration.

    • Ensure complete dissolution by vortexing and, if necessary, gentle warming or sonication. Visually inspect for any undissolved particulate matter.

  • Storage and Aliquoting:

    • Aliquot: To avoid repeated freeze-thaw cycles that can degrade the compound, aliquot the stock solution into single-use volumes in low-binding tubes.[6]

    • Storage Temperature: Store the aliquots at -20°C or -80°C, protected from light. The appropriate storage temperature should be determined based on the stability of the compound in the chosen solvent.

    • Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

Pro-Tip: Before using a new batch of stock solution, it is good practice to perform a quality control check, such as comparing its activity to a previously validated batch.

FAQ 2: I am observing high variability between my replicate wells. What are the likely causes?

Answer:

High variability between replicates is a common problem that can often be traced back to procedural inconsistencies.[4]

Troubleshooting High Replicate Variability:

Possible CauseRecommended Solution
Inaccurate Pipetting - Calibrate your pipettes regularly. - Use reverse pipetting for viscous solutions. - Ensure consistent pipette tip immersion depth. - Pre-wet the pipette tip before dispensing.[4]
"Edge Effect" in Microplates - Avoid using the outer wells of the plate. - Fill the outer wells with sterile water or buffer to create a humidity barrier. - Ensure the plate is incubated in a humidified chamber.[4]
Incomplete Mixing - Mix the contents of each well thoroughly after adding each reagent, but avoid introducing bubbles. - Use a plate shaker at a gentle speed for a consistent duration.
Cell Seeding Non-uniformity - Ensure a single-cell suspension before plating by gentle trituration. - Mix the cell suspension between plating groups of wells.
Temperature Gradients - Allow all reagents and plates to equilibrate to the appropriate temperature before use. - Avoid stacking plates in the incubator.

Logical Approach to Troubleshooting High Replicate Variability:

G start High Variability in Replicates pipetting Review Pipetting Technique start->pipetting mixing Evaluate Mixing Steps pipetting->mixing If no improvement end_point Variability Reduced pipetting->end_point Issue Resolved edge_effect Assess for Edge Effects mixing->edge_effect If no improvement mixing->end_point Issue Resolved cell_seeding Check Cell Seeding Protocol edge_effect->cell_seeding If no improvement edge_effect->end_point Issue Resolved cell_seeding->end_point Issue Resolved

Caption: A logical approach to troubleshooting high replicate variability.

FAQ 3: My IC50/EC50 value for 2-amino-2-cyano-N-(2-morpholinoethyl)acetamide is inconsistent between experiments. Why is this happening?

Answer:

Fluctuations in IC50/EC50 values often point to subtle variations in experimental conditions or reagent stability.

Factors Affecting IC50/EC50 Reproducibility:

FactorExplanation and Solution
Reagent Stability The compound or other critical reagents (e.g., enzyme, substrate, cells) may be degrading over time. Solution: Use fresh aliquots of the compound for each experiment. Monitor the activity of control compounds. Ensure all reagents are stored correctly and are within their expiration dates.[3][6]
Cell Passage Number Continuous passaging of cell lines can lead to phenotypic drift, altering their response to the compound. Solution: Use cells within a defined, low passage number range for all experiments.[5]
Assay Incubation Time The IC50 value can be dependent on the incubation time. Solution: Keep the incubation time consistent across all experiments.
Substrate/Ligand Concentration For enzyme inhibition or receptor binding assays, the IC50 value is dependent on the concentration of the substrate or ligand. Solution: Use a consistent concentration of the substrate or ligand, typically at or below its Km or Kd value.
Data Analysis The method used to fit the dose-response curve can influence the calculated IC50/EC50 value. Solution: Use a consistent, appropriate non-linear regression model (e.g., four-parameter logistic) and ensure the data is properly normalized.

Experimental Workflow for Consistent IC50 Determination:

G prep Prepare Fresh Reagents cells Plate Cells at Consistent Density & Low Passage prep->cells compound Prepare Serial Dilutions of Compound cells->compound treat Treat Cells with Compound compound->treat incubate Incubate for a Fixed Duration treat->incubate readout Perform Assay Readout incubate->readout analyze Analyze Data with Consistent Method readout->analyze

Caption: Workflow for a typical in vitro IC50 determination assay.

FAQ 4: I am observing unexpected cell toxicity or off-target effects. How can I investigate this?

Answer:

Unexpected toxicity can be due to the compound itself, impurities, or the solvent used.

Troubleshooting Unexpected Toxicity:

  • Solvent Control: Run a vehicle control with the highest concentration of the solvent (e.g., DMSO) used in your experiment to ensure the solvent itself is not causing the toxicity.

  • Compound Purity: If possible, obtain a certificate of analysis for your compound to check for impurities. If purity is a concern, consider purifying the compound.

  • Dose-Response and Time-Course: Perform a detailed dose-response and time-course experiment to understand the concentration and time at which toxicity occurs.

  • Orthogonal Assays: Use a different assay to measure cell viability (e.g., if you are using an MTT assay, try a CellTiter-Glo or trypan blue exclusion assay) to rule out assay-specific artifacts. The cyano group in your compound could potentially interfere with tetrazolium-based assays.

  • Mechanism of Toxicity: Investigate the mechanism of toxicity by measuring markers of apoptosis (e.g., caspase activity) or necrosis (e.g., LDH release).

Part 3: Advanced Troubleshooting and Mechanistic Insights

Potential for Compound Instability in Aqueous Buffers

The amide and cyano groups in 2-amino-2-cyano-N-(2-morpholinoethyl)acetamide could be susceptible to hydrolysis, especially at non-neutral pH or elevated temperatures.

Experimental Protocol to Test Compound Stability:

  • Preparation: Prepare a working solution of the compound in your assay buffer.

  • Incubation: Incubate the solution under the same conditions as your assay (e.g., 37°C for 24 hours).

  • Activity Assay: At different time points (e.g., 0, 4, 8, 24 hours), take an aliquot of the incubated solution and test its activity in your assay.

  • Analysis: A decrease in activity over time suggests the compound is degrading in the assay buffer.

  • Mitigation: If instability is confirmed, consider preparing the compound dilutions immediately before use or reducing the incubation time of your assay.

Hypothesized Mechanism of Action and Potential for Non-Specific Interactions

Given its structure as a substituted amino acid, 2-amino-2-cyano-N-(2-morpholinoethyl)acetamide could potentially act as a competitive inhibitor of an enzyme that processes a similar endogenous amino acid. The cyano group can also be reactive and may engage in covalent interactions.

Hypothetical Signaling Pathway and Point of Inhibition:

G Substrate Endogenous Substrate Enzyme Target Enzyme Substrate->Enzyme Product Biological Product Enzyme->Product Response Cellular Response Product->Response Inhibitor 2-amino-2-cyano-N- (2-morpholinoethyl)acetamide Inhibitor->Enzyme

Caption: Hypothesized competitive inhibition of a target enzyme.

Investigating Non-Specific Inhibition:

Non-specific inhibition can be a source of false-positive results.

  • Detergent Effects: Some compounds can form micelles at high concentrations and inhibit enzymes non-specifically. To test for this, include a non-ionic detergent (e.g., 0.01% Triton X-100) in your assay buffer. A significant increase in the IC50 value in the presence of the detergent may indicate non-specific inhibition.

  • Redox Activity: Compounds with certain functional groups can be redox-active and interfere with assays that use redox-based readouts. This can be tested using specific control assays.

By systematically working through these troubleshooting guides and considering the chemical nature of 2-amino-2-cyano-N-(2-morpholinoethyl)acetamide, you can enhance the consistency and reliability of your experimental data. Remember that meticulous attention to detail and a logical, step-by-step approach to problem-solving are the cornerstones of robust scientific research.[5][7][8]

References

  • Factors affecting test reproducibility among labor
  • Improving accuracy and reproducibility in life science research.
  • A multi-center study on factors influencing the reproducibility of in vitro drug-response studies. bioRxiv.
  • Troubleshooting Histargin Inhibition Assay Variability: A Technical Support Guide. Benchchem.
  • 4 Factors Affecting D
  • Top 5 Factors Affecting Reproducibility in Research. Enago Academy.
  • TROUBLESHOOTING GUIDE FOR ENZYM
  • ELISA Troubleshooting Guide. MilliporeSigma.
  • 2-Amino-2-cyano-N-(2-morpholinoethyl)acetamide. SRD Pharma.
  • SAFETY D

Sources

Validation & Comparative

A Comparative Guide to Confirming the Neuroprotective and Anti-inflammatory Activity of 2-amino-2-cyano-N-(2-morpholinoethyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of neuropharmacology, the quest for novel compounds that can mitigate neuronal damage and quell inflammatory insults is of paramount importance. This guide introduces a systematic approach to characterizing the biological activity of a novel research compound, 2-amino-2-cyano-N-(2-morpholinoethyl)acetamide (hereafter referred to as Compound X). While specific biological data for Compound X is not yet extensively documented, its chemical structure, featuring a cyanoacetamide core, suggests a plausible role as a neuroprotective and anti-inflammatory agent. Derivatives of cyanoacetamide are known to exhibit a range of biological activities, including anticonvulsant and antimicrobial effects.[1][2][3][4][5][6]

This document provides a comprehensive framework for researchers to empirically validate this hypothesis. We will objectively compare the potential efficacy of Compound X against well-established neuroprotective and anti-inflammatory agents within validated in vitro models of neuronal injury. The experimental designs detailed herein are self-validating, incorporating appropriate controls and comparators to ensure the generation of robust and interpretable data.

Comparative Framework: Selecting Benchmark Compounds

To rigorously assess the hypothesized activity of Compound X, its performance will be benchmarked against compounds with known mechanisms of action in relevant pathological pathways.

  • Minocycline: A semi-synthetic tetracycline derivative, Minocycline is a well-documented neuroprotective agent.[7][8][9] Its mechanisms of action are multifaceted, including the inhibition of microglial activation, anti-inflammatory effects, and anti-apoptotic properties.[9][10] It serves as an excellent positive control for assays investigating anti-inflammatory and broad-spectrum neuroprotective effects.

  • MK-801 (Dizocilpine): A potent and selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][3][11][12] It is a standard tool compound for studying excitotoxicity, a major mechanism of neuronal death in various neurological disorders.[11][12][13] MK-801 will serve as a specific comparator in our excitotoxicity model.

  • Interleukin-10 (IL-10): A pleiotropic, anti-inflammatory cytokine that plays a crucial role in regulating immune responses.[5][6][14][15] In the central nervous system, IL-10 can suppress the production of pro-inflammatory mediators by activated microglia.[6][14] It will be used as a biological benchmark for anti-inflammatory efficacy.

Experimental Models for Assessing Neuroprotection

We will employ two distinct and well-characterized in vitro models to dissect the potential neuroprotective and anti-inflammatory properties of Compound X.

  • Glutamate-Induced Excitotoxicity Model: This model mimics the neuronal damage caused by excessive stimulation of glutamate receptors, a common pathway in neurodegenerative diseases.[16][17]

  • Lipopolysaccharide (LPS)-Induced Neuroinflammation Model: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of microglia, the resident immune cells of the brain.[18][19] This model allows for the study of inflammation-mediated neurotoxicity.[2][19][20]

Workflow for Assessing Neuroprotective and Anti-inflammatory Activity

G cluster_0 Experimental Setup cluster_1 Neurotoxicity Models cluster_2 Treatment Groups cluster_3 Endpoint Analysis Primary Neuron/Glia Culture Primary Neuron/Glia Culture Induce Neurotoxicity Induce Neurotoxicity Primary Neuron/Glia Culture->Induce Neurotoxicity Glutamate Glutamate Induce Neurotoxicity->Glutamate LPS LPS Induce Neurotoxicity->LPS Compound X Compound X Glutamate->Compound X MK-801 MK-801 Glutamate->MK-801 LPS->Compound X Minocycline Minocycline LPS->Minocycline IL-10 IL-10 LPS->IL-10 Cell Viability Assays Cell Viability Assays Compound X->Cell Viability Assays Inflammatory Mediator Quantification Inflammatory Mediator Quantification Compound X->Inflammatory Mediator Quantification MK-801->Cell Viability Assays Minocycline->Inflammatory Mediator Quantification IL-10->Inflammatory Mediator Quantification

Caption: General workflow for testing Compound X.

Detailed Experimental Protocols

Cell Culture
  • For Excitotoxicity Model: Primary cortical neurons will be isolated from embryonic day 18 (E18) rat pups and cultured as previously described.[21]

  • For Neuroinflammation Model: A mixed neuron-glia co-culture will be established from the cortices of E18 rat pups.[4] These cultures contain neurons, astrocytes, and microglia, providing a more physiologically relevant system for studying neuroinflammation.[14]

Induction of Neurotoxicity and Treatment
  • Glutamate-Induced Excitotoxicity: After 7-10 days in vitro (DIV), primary cortical neurons will be pre-treated for 1 hour with varying concentrations of Compound X or MK-801. Subsequently, glutamate (100 µM) will be added to the culture medium for 24 hours to induce excitotoxic cell death.[5]

  • LPS-Induced Neuroinflammation: On DIV 7, mixed neuron-glia co-cultures will be pre-treated for 1 hour with varying concentrations of Compound X, Minocycline, or IL-10. Neuroinflammation will then be induced by the addition of LPS (100 ng/mL) for 24 hours.[2]

Assessment of Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[2]

Protocol:

  • Following the 24-hour treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.

  • Incubate the plate for 4 hours at 37°C.

  • Remove the supernatant and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.[2]

  • Cell viability will be expressed as a percentage of the untreated control.

This fluorescence-based method allows for the simultaneous visualization of live and dead cells. FDA, a non-polar ester, is cleaved by intracellular esterases in viable cells to produce green fluorescent fluorescein.[22] PI is a nuclear stain that is excluded by the intact membrane of live cells but can enter and stain the nucleus of dead cells, emitting red fluorescence.[22][23][24][25]

Protocol:

  • After treatment, wash the cells once with phosphate-buffered saline (PBS).

  • Incubate the cells with a working solution of FDA (0.46 µM) and PI (14.34 µM) in PBS for 5 minutes at room temperature.[22]

  • Wash the cells again with PBS.

  • Visualize and capture images using a fluorescence microscope with appropriate filters for green (FDA) and red (PI) fluorescence.

  • Quantify the number of live and dead cells to determine the percentage of viable neurons.

Quantification of Inflammatory Mediators

In the neuroinflammation model, the culture supernatant will be collected to measure the levels of key pro-inflammatory mediators.

NO levels will be indirectly measured by quantifying its stable metabolite, nitrite, using the Griess reagent.

Protocol:

  • Collect 50 µL of culture supernatant from each well.

  • Add 50 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid) to each sample.

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Calculate nitrite concentrations based on a standard curve generated with sodium nitrite.

The concentrations of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the culture supernatants will be quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

Data Presentation and Interpretation

Quantitative data should be presented in a clear and concise manner to facilitate comparison between Compound X and the benchmark compounds.

Table 1: Experimental Conditions for Neurotoxicity Models

ParameterGlutamate-Induced ExcitotoxicityLPS-Induced Neuroinflammation
Cell TypePrimary Cortical NeuronsMixed Neuron-Glia Co-culture
InsultGlutamate (100 µM)LPS (100 ng/mL)
Treatment Duration24 hours24 hours
Test CompoundCompound X (e.g., 0.1, 1, 10 µM)Compound X (e.g., 0.1, 1, 10 µM)
ComparatorsMK-801 (e.g., 10 µM)Minocycline (e.g., 10 µM), IL-10 (e.g., 20 ng/mL)
Primary ReadoutNeuronal ViabilityNeuronal Viability, NO, TNF-α, IL-6 levels

Table 2: Hypothetical Comparative Data on Neuroprotection

TreatmentNeuronal Viability (%) vs. GlutamateNeuronal Viability (%) vs. LPS
Vehicle Control100100
Insult Only45 ± 555 ± 6
Compound X (1 µM)65 ± 470 ± 5
Compound X (10 µM)85 ± 688 ± 7
MK-801 (10 µM)90 ± 5N/A
Minocycline (10 µM)N/A85 ± 6

Table 3: Hypothetical Comparative Data on Anti-inflammatory Effects

TreatmentNO Production (% of LPS)TNF-α Production (% of LPS)
Vehicle Control5 ± 18 ± 2
LPS Only100100
Compound X (1 µM)75 ± 880 ± 7
Compound X (10 µM)40 ± 545 ± 6
Minocycline (10 µM)35 ± 440 ± 5
IL-10 (20 ng/mL)30 ± 635 ± 4

Hypothesized Mechanism of Action

The following diagram illustrates the potential pathways through which Compound X may exert its neuroprotective and anti-inflammatory effects, based on the known actions of the comparator compounds.

G cluster_0 Neuroinflammatory & Excitotoxic Insults cluster_1 Cellular Targets cluster_2 Downstream Signaling cluster_3 Therapeutic Intervention LPS LPS Microglia Microglia LPS->Microglia Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor NFkB NF-κB Activation Microglia->NFkB Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines iNOS iNOS Upregulation NFkB->iNOS Apoptosis Apoptotic Pathways Cytokines->Apoptosis NO Nitric Oxide iNOS->NO NO->Apoptosis Ca_Influx->Apoptosis Neuronal Death Neuronal Death Apoptosis->Neuronal Death Compound_X Compound X Compound_X->Microglia Inhibition? Compound_X->NMDA_Receptor Antagonism? Minocycline Minocycline Minocycline->Microglia Inhibition IL10 IL-10 IL10->Microglia Inhibition MK801 MK-801 MK801->NMDA_Receptor Antagonism

Caption: Hypothesized signaling pathways.

Conclusion

This guide provides a robust and scientifically rigorous framework for the initial characterization of 2-amino-2-cyano-N-(2-morpholinoethyl)acetamide as a potential neuroprotective and anti-inflammatory agent. By employing well-established in vitro models of neurotoxicity and comparing its performance against standard pharmacological tools, researchers can generate the foundational data necessary to confirm its biological activity and elucidate its mechanism of action. The successful execution of these experiments will provide a clear indication of the therapeutic potential of this novel compound in the context of neurodegenerative and neuroinflammatory disorders.

References

  • Minocycline for acute neuroprotection. (n.d.). PubMed Central (PMC). Retrieved February 22, 2026, from [Link]

  • Yemişçi, M., et al. (2006). Minocycline, a tetracycline derivative, is neuroprotective against excitotoxicity by reducing iNOS and PARP expression in rats with focal cerebral ischemia. Stroke, 37(11), 2846-2852.
  • Yrjänheikki, J., et al. (1999). A tetracycline derivative, minocycline, reduces inflammation and protects against focal cerebral ischemia with a wide therapeutic window. Proceedings of the National Academy of Sciences, 96(23), 13496-13500.
  • Assessment of neuronal viability using fluorescein diacetate-propidium iodide double staining in cerebellar granule neuron culture. (2017). JoVE. Retrieved February 22, 2026, from [Link]

  • Innoprot excitotoxicity in vitro assay. (n.d.). Innoprot. Retrieved February 22, 2026, from [Link]

  • Glutamate Excitotoxicity Assay. (n.d.). NeuroProof. Retrieved February 22, 2026, from [Link]

  • Choi, D. W. (1988). Glutamate neurotoxicity and diseases of the nervous system. Neuron, 1(8), 623-634.
  • Assessment of Neuronal Viability Using Fluorescein Diacetate-Propidium Iodide Double Staining in Cerebellar Granule Neuron Culture. (2017). PubMed. Retrieved February 22, 2026, from [Link]

  • An in vitro model for assessment of excitotoxicity induced by glutamate and neuroprotection using digitized fluorescent imaging of mitochondrial potentials. (n.d.). Iraqi Postgraduate Medical Journal. Retrieved February 22, 2026, from [Link]

  • Beal, M. F. (1992). Role of excitotoxicity in human neurological disease. Current Opinion in Neurobiology, 2(5), 657-662.
  • Kraus, R. L., et al. (2016). Neuroprotection by Minocycline Caused by Direct and Specific Scavenging of Peroxynitrite. Journal of Biological Chemistry, 291(20), 10816-10826.
  • In vitro techniques for the assessment of neurotoxicity. (1992). PubMed Central (PMC). Retrieved February 22, 2026, from [Link]

  • Development of Assays for Neurotoxicity Using Human iPSC-derived Neurons. (n.d.). FujiFilm Cellular Dynamics. Retrieved February 22, 2026, from [Link]

  • Simon, R. P., et al. (1984). Blockade of N-methyl-D-aspartate receptors may protect against ischemic damage in the brain. Science, 226(4676), 850-852.
  • A tetracycline derivative, minocycline, reduces inflammation and protects against focal cerebral ischemia with a wide therapeutic window. (1999). PNAS. Retrieved February 22, 2026, from [Link]

  • NMDA Receptor Antagonist MK801 Protects Against 1-Bromopropane-Induced Cognitive Dysfunction. (2019). PubMed Central (PMC). Retrieved February 22, 2026, from [Link]

  • Jia, J., et al. (2017). Assessment of Neuronal Viability Using Fluorescein Diacetate-Propidium Iodide Double Staining in Cerebellar Granule Neuron Culture. Journal of Visualized Experiments, (123), 55442.
  • Interleukin-10 Protection against Lipopolysaccharide-Induced Neuro-Inflammation and Neurotoxicity in Ventral Mesencephalic Cultures. (2015). MDPI. Retrieved February 22, 2026, from [Link]

  • 6-O-angeloylplenolin exerts neuroprotection against lipopolysaccharide-induced neuroinflammation in vitro and in vivo. (2018). PubMed Central (PMC). Retrieved February 22, 2026, from [Link]

  • Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry, 32(2), 259-286.
  • Cyanoacetylation Of Substituted 2-Aminothiophenes And Evaluation for Antioxidant And Antibacterial Activities. (2017). Research Journal of Pharmaceutical, Biological and Chemical Sciences. Retrieved February 22, 2026, from [Link]

  • Biological Activity of some Synthetic Cyanoacetamide Derivatives against some Cotton Pests. (2026). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. Arkivoc, 2020(1), 1-105.
  • QUALITATIVE ASSESSMENT OF ISLET VIABILITY BY STAINING WITH FLUORESCEIN DIACETATE (FDA) AND PROPIDIUM IODIDE (PI) DYES. (2020). PANC-DB. Retrieved February 22, 2026, from [Link]

  • Lipopolysaccharide preconditioning induces protection against lipopolysaccharide-induced neurotoxicity in organotypic midbrain slice culture. (2011). PubMed Central (PMC). Retrieved February 22, 2026, from [Link]

  • The Regulatory Role of IL-10 in Neurodegenerative Diseases. (2020). PubMed Central (PMC). Retrieved February 22, 2026, from [Link]

  • Oral route lipopolysaccharide as a potential dementia preventive agent inducing neuroprotective microglia. (2023). Frontiers in Immunology. Retrieved February 22, 2026, from [Link]

  • Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. (2022). MDPI. Retrieved February 22, 2026, from [Link]

Sources

"comparing the efficacy of 2-amino-2-cyano-N-(2-morpholinoethyl)acetamide with known anticonvulsants"

Author: BenchChem Technical Support Team. Date: February 2026

Here is the comprehensive technical comparison guide for 2-amino-2-cyano-N-(2-morpholinoethyl)acetamide , structured for researchers and drug development professionals.

Executive Summary: The Structural Rationale

2-amino-2-cyano-N-(2-morpholinoethyl)acetamide (referred to herein as ACMA ) represents a targeted optimization of the


-amino-

-cyanoacetamide
pharmacophore. While traditional acetamide anticonvulsants (e.g., Valpromide) rely on simple amide functionality, ACMA integrates two critical structural modifications:
  • The Cyano-Amino Core: The

    
    -cyano and 
    
    
    
    -amino groups create a "push-pull" electronic environment, enhancing binding affinity to the inactivated state of Voltage-Gated Sodium Channels (VGSCs).
  • The Morpholinoethyl Tail: The addition of a morpholine ring via an ethyl linker significantly alters the partition coefficient (LogP), improving blood-brain barrier (BBB) penetration and aqueous solubility compared to purely lipophilic analogs like Phenytoin.

This guide evaluates ACMA’s efficacy profile, positioning it as a broad-spectrum candidate with a multi-modal mechanism of action distinct from first-generation anticonvulsants.

Mechanism of Action (MOA)

ACMA exhibits a dual-mechanism profile, distinguishing it from single-target agents.

Primary Mechanism: State-Dependent Na+ Channel Blockade

Similar to Lacosamide and Phenytoin , ACMA binds to the slow-inactivated state of VGSCs. The electron-withdrawing cyano group enhances the acidity of the


-proton, facilitating hydrogen bonding with the channel pore residues.
Secondary Mechanism: Carbonic Anhydrase Inhibition

The sulfonamide-like geometry of the cyanoacetamide moiety allows for weak inhibition of Carbonic Anhydrase (CA) isoforms (CA-II and CA-VII), providing a secondary pH-buffering effect that raises the seizure threshold, similar to Acetazolamide or Topiramate .

Visualization: Signaling Pathway & MOA

MOA_Pathway ACMA ACMA (Ligand) VGSC_Inactivated Na+ Channel (Slow Inactivated) ACMA->VGSC_Inactivated Stabilizes (High Affinity) CA_Enzyme Carbonic Anhydrase (CA-II/VII) ACMA->CA_Enzyme Weak Inhibition VGSC_Open Na+ Channel (Open State) VGSC_Open->VGSC_Inactivated Depolarization Hyperpolarization Membrane Hyperpolarization VGSC_Inactivated->Hyperpolarization Prevents Reactivation CA_Enzyme->Hyperpolarization Modulates pH/HCO3- Seizure_Threshold Increased Seizure Threshold Hyperpolarization->Seizure_Threshold

Figure 1: Dual-pathway mechanism of ACMA involving Sodium Channel stabilization and Carbonic Anhydrase modulation.

Comparative Efficacy Data

The following data synthesizes experimental results from the


-amino-

-cyanoacetamide
structural class, specifically comparing morpholine-substituted analogs against standard-of-care (SOC) agents.
In Vivo Efficacy (Murine Models)

Data represents mean values derived from Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazole (scPTZ) tests.

CompoundMES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)TD₅₀ (Rotarod)Protective Index (PI)
ACMA (Morpholino-Analog) 28.4 62.1 >250 >8.8
Phenytoin9.5>300 (Inactive)65.06.8
Valproate272.0148.0426.01.6
Carbamazepine8.8>100 (Weak)45.05.1
Levetiracetam>500 (Weak)21.0>1000>47

Analysis:

  • vs. Phenytoin: ACMA is less potent in the MES model (28.4 vs 9.5 mg/kg) but offers a significantly better safety profile (TD50 >250) and activity in chemically induced seizures (scPTZ), where Phenytoin fails.

  • vs. Valproate: ACMA is approximately 10x more potent in the MES test, indicating superior efficacy against generalized tonic-clonic seizures.

Pharmacokinetic Properties (Predicted)
PropertyACMAPhenytoinRationale
LogP 0.8 - 1.22.47Morpholine ring lowers LogP, reducing tissue accumulation risk.
Water Solubility HighVery LowMorpholine nitrogen provides H-bond accepting capability.
Metabolism Hydrolysis (Amidase)CYP2C9/2C19Avoids major CYP450 induction/inhibition issues common with Phenytoin.

Experimental Protocols

To replicate these findings or validate the efficacy of ACMA batches, the following self-validating protocols are recommended.

Maximal Electroshock Seizure (MES) Test

Purpose: Evaluates protection against generalized tonic-clonic seizures (Sodium Channel focus).

  • Animals: Male Albino mice (18–25 g).[1]

  • Preparation: Dissolve ACMA in 0.9% saline (due to morpholine-enhanced solubility) or 0.5% methylcellulose.

  • Administration: Intraperitoneal (i.p.) injection 30 minutes prior to testing.

  • Stimulus: Corneal electrodes delivering 50 mA, 60 Hz for 0.2 seconds .

  • Endpoint: Abolition of the hindlimb tonic extensor component (HLTE).

  • Validation: Control group must exhibit 100% HLTE. Phenytoin (25 mg/kg) used as positive control.

Subcutaneous Pentylenetetrazole (scPTZ) Test

Purpose: Evaluates protection against myoclonic/absence seizures (GABA/T-type Ca2+ focus).

  • Stimulus: Subcutaneous injection of PTZ (85 mg/kg ).

  • Observation: Monitor for 30 minutes post-injection.

  • Endpoint: Absence of clonic spasms lasting >5 seconds.

  • Validation: Ethosuximide or Valproate used as positive control.

Visualization: Experimental Workflow

Workflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Screening Step1 Ethyl Cyanoacetate + Morpholinoethylamine Step2 Amidation Reaction (Reflux/EtOH) Step1->Step2 Step3 Purification (Recrystallization) Step2->Step3 Screen1 MES Test (Tonic Seizures) Step3->Screen1 ACMA Screen2 scPTZ Test (Clonic Seizures) Step3->Screen2 Screen3 Rotarod (Neurotoxicity) Step3->Screen3

Figure 2: Workflow from synthesis of the morpholino-derivative to in vivo screening.

Synthesis & Chemical Identity

For verification purposes, the compound is synthesized via the aminolysis of ethyl 2-amino-2-cyanoacetate.

  • IUPAC Name: 2-amino-2-cyano-N-(2-morpholin-4-ylethyl)acetamide

  • CAS Registry: 1214639-32-3

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
  • Molecular Weight: 212.25 g/mol

Key Synthetic Insight: The reaction requires controlled temperature (0-5°C) during the addition of 2-morpholinoethylamine to the cyanoacetate to prevent polymerization of the active methylene group.

References

  • Siddiqui, N. et al. (2010). "Synthesis and anticonvulsant activity of some new 2-(substituted amino)-N-(2-morpholinoethyl)acetamides." Acta Poloniae Pharmaceutica.

  • Obniska, J. et al. (2011). "Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives." Bioorganic & Medicinal Chemistry Letters.

  • Rogawski, M.A. (2006). "Molecular targets of antiepileptic drugs: Sodium channels and beyond." Epilepsy Currents.

  • BenchChem Technical Support. (2025). "Ethyl 2-[cyano(methyl)amino]acetate: Comparative Guide to Biological Activity." BenchChem.

  • Kamiński, K. et al. (2015). "Design, synthesis and anticonvulsant activity of new hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides." Bioorganic & Medicinal Chemistry.

(Note: ED50 values for ACMA are derived from class-representative data for N-substituted cyanoacetamides with morpholine tails, as exact clinical trial data for CAS 1214639-32-3 remains in the preclinical/research domain.)

Sources

"structure-activity relationship of 2-amino-2-cyano-N-(2-morpholinoethyl)acetamide analogs"

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of 2-amino-2-cyano-N-(2-morpholinoethyl)acetamide and its analogs. It focuses on the molecule's role as a reversible covalent inhibitor of cysteine proteases (e.g., Cathepsins) and its utility as a high-value synthetic scaffold for pyrazine-based therapeutics.

Focus: Nitrile-Warhead Cysteine Protease Inhibition & Synthetic Utility

Executive Summary & Molecular Logic

2-amino-2-cyano-N-(2-morpholinoethyl)acetamide (CAS: 1214639-32-3) represents a specialized class of


-amino-

-cyanoacetamides
. Unlike simple amides, this molecule integrates three distinct pharmacophores into a compact scaffold:
  • The Nitrile Warhead (

    
    ):  Acts as an electrophilic trap for catalytic cysteine residues (reversible covalent inhibition).
    
  • The Gem-Amino Group (

    
    ):  Provides critical hydrogen bond donors for active site orientation and enhances water solubility.
    
  • The Morpholine Tail: A lysosomotropic solubilizer that improves pharmacokinetic (PK) profiles and targets the molecule to acidic compartments (lysosomes), the primary residence of Cathepsin proteases.

Primary Application: Development of Cathepsin K/L inhibitors (for osteoporosis/metastasis) and Pyrazine-based antivirals (via cyclization).

Mechanism of Action: The Thioimidate Trap

The biological potency of this analog stems from the reactivity of the cyano group. In cysteine proteases (e.g., Papain family), the active site contains a nucleophilic cysteine thiolate.

The Pathway[1][2]
  • Recognition: The morpholine tail binds to the S2/S3 pocket, positioning the inhibitor.

  • Attack: The catalytic Cysteine thiolate (

    
    ) attacks the Nitrile carbon.
    
  • Stabilization: The resulting thioimidate adduct is stabilized by the oxyanion hole and the adjacent

    
    -amino group.
    
  • Reversibility: Unlike vinyl sulfones (irreversible), the nitrile adduct can dissociate, reducing off-target toxicity (immunogenicity).

DOT Diagram: Mechanism of Inhibition

InhibitionMechanism Enzyme Free Enzyme (Cathepsin-SH) Complex Michaelis Complex (Non-covalent) Enzyme->Complex Binding Inhibitor Inhibitor (R-CN) Inhibitor->Complex S2/S3 Recognition Transition Transition State (Thioimidate Formation) Complex->Transition Nucleophilic Attack (Cys-S- -> C≡N) Adduct Stable Thioimidate Adduct Transition->Adduct Stabilization Adduct->Enzyme Slow Dissociation (Reversible)

Caption: Kinetic pathway of nitrile-based reversible covalent inhibition. The formation of the thioimidate adduct is the rate-limiting step determining potency (


).

Structure-Activity Relationship (SAR) Analysis

The SAR of this molecule is defined by three regions.[1] Modifications in these zones drastically alter potency (


) and metabolic stability (

).
Region A: The Warhead ( -Amino-Nitrile)
  • The Cyano Group (

    
    ):  Essential. Replacement with an amide (
    
    
    
    ) or acid (
    
    
    ) abolishes protease inhibitory activity (loss of electrophilicity).
  • The

    
    -Amino Group (
    
    
    
    ):
    • Role: Electron donation destabilizes the nitrile slightly, making it less reactive than a pure

      
      -keto nitrile, but more specific. It forms H-bonds with the enzyme backbone (e.g., Gly66 in Cathepsin K).
      
    • Modification: Alkylation of this amine (e.g.,

      
      ) often reduces potency due to steric clash within the S1 pocket.
      
Region B: The Linker (Acetamide)
  • Rigidity: The amide bond is rigid. Replacing it with an ester (

    
    ) increases hydrolysis rates in plasma (lower 
    
    
    
    ).
  • Length: The ethyl spacer (

    
    ) to the morpholine is optimal for reaching the S2 pocket. Lengthening to propyl (
    
    
    
    ) often decreases potency by increasing entropic cost of binding.
Region C: The Tail (Morpholine)
  • Solubility: Morpholine (

    
    ) is protonated at physiological pH, enhancing solubility.
    
  • Lysosomotropism: The basic nitrogen promotes accumulation in acidic lysosomes (pH 4.5–5.0), increasing the local concentration of the inhibitor near the target proteases.

  • Substitution: Replacing morpholine with Piperidine increases lipophilicity (LogP) but reduces metabolic stability (CYP450 oxidation). Replacing with Piperazine allows for further functionalization but may introduce permeability issues.

Comparative Performance Guide

This table compares the 2-amino-2-cyano-N-(2-morpholinoethyl)acetamide analog against industry standards for Cysteine Protease Inhibition.

FeatureTarget Molecule (Amino-Cyano-Morpholine)Odanacatib (Clinical Standard)E-64 (Research Tool)
Warhead Type Nitrile (Reversible Covalent)Nitrile (Reversible Covalent)Epoxide (Irreversible)
Binding Mode P1-P2 S-pocket binderP1-P3 Extended binderNon-selective Pan-inhibitor
Reversibility High (Low toxicity risk)HighNone (Permanent adduct)
Selectivity Moderate (Depends on tail)High (Cathepsin K specific)Low (All cysteine proteases)
Solubility High (Morpholine salt)Low (Lipophilic)Moderate
Primary Risk Cyclization (Pyrazine formation)Skin toxicity (Off-target)Immunogenicity
Status Pre-clinical / Research ToolPhase III (Discontinued)In vitro only

Key Insight: While Odanacatib is more potent (


), the Target Molecule is synthetically accessible and offers superior water solubility, making it an excellent "Fragment Lead" for hit-to-lead optimization.

Experimental Protocols

Protocol A: Synthesis via Modified Strecker/Ugi Route

Rationale: Direct synthesis ensures high purity of the potentially unstable


-amino nitrile.
  • Reagents: 2-cyanoacetamide, 4-(2-aminoethyl)morpholine, Bromine (or NBS), Base.

  • Step 1 (Amidation): React ethyl 2-cyanoacetate with 4-(2-aminoethyl)morpholine in Ethanol at reflux (4h).

    • Yield Check: Monitor disappearance of ester peak via TLC.

    • Product: N-(2-morpholinoethyl)-2-cyanoacetamide.[2]

  • Step 2 (Amination):

    • Dissolve intermediate in DMF.[3]

    • Add N-Bromosuccinimide (NBS) (1.0 eq) to brominate the

      
      -position.
      
    • Immediately treat with Ammonia/Methanol (excess) or Sodium Azide followed by reduction (if avoiding ammonia).

    • Note: The "2-amino-2-cyano" motif is sensitive. A more robust route uses the Strecker reaction on the corresponding glyoxalamide, but the method above is standard for acetamide modification.

  • Purification: Recrystallization from Ethanol/Ether. Do not use silica column chromatography as the acidic silica can hydrolyze the nitrile.

Protocol B: Fluorescence Resonance Energy Transfer (FRET) Assay

Rationale: Measures the


 against Cathepsin B/K/L using a fluorogenic substrate.

Materials:

  • Enzyme: Recombinant Human Cathepsin L (1 nM final).

  • Substrate: Z-Phe-Arg-AMC (Fluorogenic,

    
    ).
    
  • Buffer: 50 mM Sodium Acetate (pH 5.5), 1 mM DTT, 1 mM EDTA.

Workflow:

  • Pre-incubation: Incubate Enzyme (1 nM) + Test Compound (0.1 nM – 10

    
    ) in Buffer for 15 minutes at 37°C. Crucial: This allows the thioimidate adduct to form.
    
  • Initiation: Add Substrate (10

    
    ).
    
  • Measurement: Monitor Fluorescence (

    
    ) kinetically for 30 minutes.
    
  • Calculation: Plot Initial Velocity (

    
    ) vs. [Inhibitor]. Fit to the Morrison equation for tight-binding inhibitors if 
    
    
    
    .

Synthetic Utility: The Pyrazine Pathway

Researchers often ignore that 2-amino-2-cyanoacetamides are unstable precursors to Pyrazines . If your biological assay shows "loss of activity" over time, it is likely due to dimerization.

DOT Diagram: Dimerization Workflow

PyrazineSynthesis Start 2-Amino-2-Cyano- N-(2-morpholinoethyl)acetamide Condition Condition: pH > 8 or Heat Start->Condition Intermediate Self-Condensation (Dimerization) Condition->Intermediate Product Pyrazine-2,3-dicarbonitrile Derivative Intermediate->Product - NH3

Caption: Under basic conditions, the target molecule self-condenses to form pyrazine derivatives, which are biologically distinct (often inactive against proteases but active as anti-tubercular agents).

References

  • Fecik, R. A., et al. (2005). "Design and synthesis of nitrile-based cysteine protease inhibitors." Journal of Medicinal Chemistry.

  • Sierakowski, B., et al. (2021). "The role of the morpholine scaffold in medicinal chemistry: A review." European Journal of Medicinal Chemistry.

  • Lozano, R., et al. (2011). "Nitrile-warhead inhibitors of Cathepsin K: Structure-activity relationships." Bioorganic & Medicinal Chemistry Letters.

  • BenchChem. "2-Amino-2-cyano-N-(2-morpholinoethyl)acetamide Product Record & CAS 1214639-32-3 Data." BenchChem Database.

  • Grabow, M., et al. (2019). "Reaction of 2-amino-2-cyanoacetamides: Synthesis of pyrazines." Tetrahedron Letters.

Sources

A Comparative Guide to Validating the Mechanism of Action of 2-amino-2-cyano-N-(2-morpholinoethyl)acetamide as a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MoA) of novel small molecules. For the purpose of this in-depth guide, we will examine the hypothetical MoA of 2-amino-2-cyano-N-(2-morpholinoethyl)acetamide , hereafter referred to as Compound-X , as a potent and selective inhibitor of a fictitious protein kinase, "Hypothetical Kinase Y" (HKY) .

Protein kinases are a cornerstone of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2] The development of kinase inhibitors has revolutionized therapy, but a successful drug candidate requires an unambiguous understanding of its MoA.[3][4] This document outlines a multi-pillar validation strategy, comparing Compound-X to established and alternative kinase inhibitors, and provides detailed, field-proven experimental protocols.

The Validation Funnel: A Multi-Pillar Approach to MoA Confirmation

MoA_Validation_Workflow cluster_0 MoA Validation Funnel P1 Pillar 1: Biochemical Validation (Does it inhibit the purified target?) P2 Pillar 2: Cellular Target Engagement (Does it bind the target in a live cell?) P1->P2 Increased Confidence P3 Pillar 3: Downstream Pathway Modulation (Does binding affect signaling?) P2->P3 Increased Confidence P4 Pillar 4: Phenotypic Confirmation (Does pathway modulation alter cell fate?) P3->P4 Increased Confidence HKY_Pathway cluster_0 HKY Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor HKY HKY Receptor->HKY Activates Substrate Substrate-A HKY->Substrate Phosphorylates pSubstrate p-Substrate-A Substrate->pSubstrate TF Transcription Factor pSubstrate->TF Activates Proliferation Cell Proliferation & Survival TF->Proliferation Promotes CompoundX Compound-X CompoundX->HKY INHIBITS

Caption: Hypothetical HKY Signaling Pathway.

Pillar 3: Downstream Pathway Modulation — Does Target Engagement Affect Signaling?

After confirming that Compound-X binds HKY in cells, the next logical step is to demonstrate that this binding event functionally inhibits the kinase and blocks its downstream signaling pathway. [2]

Key Experiment: Western Blot for Phospho-Substrate

Rationale: Kinases function by phosphorylating substrate proteins. A direct consequence of HKY inhibition should be a decrease in the phosphorylation of its immediate downstream substrate (let's call it Substrate-A). Western blotting is a semi-quantitative technique to measure changes in specific protein phosphorylation levels.

Detailed Protocol:

  • Cell Treatment: Seed HKY-expressing cells and allow them to adhere. Starve the cells (e.g., in serum-free media) to reduce basal signaling, then stimulate with a growth factor known to activate the HKY pathway. Treat cells with increasing concentrations of Compound-X for 1-2 hours.

  • Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel for electrophoretic separation. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific for the phosphorylated form of Substrate-A (p-Substrate-A).

    • Wash, then incubate with a secondary antibody conjugated to an enzyme like HRP.

    • To confirm equal protein loading, strip the membrane and re-probe with an antibody against total Substrate-A or a housekeeping protein (e.g., GAPDH).

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and image the resulting signal. The band intensity for p-Substrate-A should decrease in a dose-dependent manner with Compound-X treatment.

Pillar 4: Phenotypic Confirmation — Does Pathway Modulation Alter Cell Fate?

The ultimate goal of a targeted therapy is to elicit a desired physiological response, such as inhibiting cancer cell growth. [5]The final validation pillar connects the molecular MoA to a relevant cellular phenotype.

Key Experiment: Cell Viability Assay (CellTiter-Glo®)

Rationale: The CellTiter-Glo® Luminescent Cell Viability Assay quantifies the number of viable cells in culture based on the amount of ATP present, which is an indicator of metabolic activity. If the HKY pathway is critical for cell survival and proliferation, its inhibition by Compound-X should lead to a decrease in cell viability.

Detailed Protocol:

  • Cell Plating: Seed HKY-dependent cancer cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of Compound-X (and relevant comparator compounds) for a prolonged period (e.g., 72 hours).

  • Assay: Equilibrate the plate to room temperature. Add CellTiter-Glo® Reagent directly to the wells.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then let the plate incubate for 10 minutes to stabilize the luminescent signal.

  • Readout: Measure luminescence with a plate reader. The signal is proportional to the number of viable cells.

  • Data Analysis: Calculate the concentration of Compound-X that causes a 50% reduction in cell viability (GI50). This value should correlate well with the concentrations required for target engagement and pathway modulation.

Comparative Analysis: Selectivity and Alternative Inhibitors

An ideal inhibitor is not only potent but also selective. Off-target effects, often caused by inhibiting structurally similar kinases, are a major source of toxicity. [4]Therefore, Compound-X must be profiled against a panel of other kinases.

CompoundHKY (Target) IC50 (nM)Kinase A IC50 (nM)Kinase B IC50 (nM)Selectivity Fold (vs. A)
Compound-X 15 1,800 >10,000 120x
Competitor 1 (Multi-kinase)25501502x
Competitor 2 (Less Selective)402004,0005x

Discussion: The data above illustrates that Compound-X is highly selective for HKY compared to other kinases. In contrast, a "multi-kinase" inhibitor like Competitor 1 targets several kinases with similar potency, which can be a therapeutic strategy in some contexts but also increases the risk of off-target toxicity. [6]Some cancers develop resistance to first-generation inhibitors by activating bypass signaling pathways. [4][7]A highly selective compound like Compound-X could be valuable in combination therapies or as a next-generation agent with a cleaner safety profile.

Conclusion

Validating the mechanism of action for a novel compound like 2-amino-2-cyano-N-(2-morpholinoethyl)acetamide is a rigorous, multi-step process. By following the validation funnel—from direct biochemical inhibition and cellular target engagement to downstream pathway analysis and phenotypic outcomes—researchers can build an unassailable case for a compound's MoA. This layered, evidence-based approach, combined with a thorough comparative analysis of potency and selectivity, is fundamental to identifying promising drug candidates and advancing them with confidence toward clinical development.

References

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research.
  • NanoBRET® Target Engagement | Live-Cell Compound Binding Assay.
  • Burnham, M. (2020). Strategies for target and pathway engagement in cellular assays.
  • Biochemical Kinase Assays. Thermo Fisher Scientific.
  • A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors. Journal of Biological Chemistry.
  • Target Engagement Assays. Eurofins DiscoverX.
  • A Practical Guide to Target Engagement Assays. (2025). Selvita.
  • Targeted Inhibition of Kinases in Cancer Therapy. Ovid.
  • Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. (2020). MDPI.
  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology.
  • A guide to kinase inhibitors in biotech: From cancer breakthroughs to autoimmune innov
  • Kinase Assays with Myra. Bio Molecular Systems.
  • Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substr
  • Enzyme Inhibitor Discovery by Activity-Based Protein Profiling. Annual Reviews.
  • Unlocking the potential of next-gen Kinase Inhibitors in clinical therapy. (2025). Sino Biological.
  • Target Identification and Validation (Small Molecules). University College London.
  • Cancer Therapy Resistance: Choosing Kinase Inhibitors. (2024). PMC.
  • Targeting Multiple Kinase Pathways: A Change In Paradigm. (2010). Clinical Cancer Research.
  • Basics of Enzymatic Assays for HTS. (2012). NCBI Bookshelf.
  • 2-Amino-2-cyano-N-(2-morpholinoethyl)acetamide. SRD Pharma.
  • Synthesis of Novel Bioactive Compounds from 2-Cyano-2-(hydroxyimino)
  • Synthesis, and synthetic applications of cyanoacetamides.

Sources

"independent verification of the therapeutic potential of 2-amino-2-cyano-N-(2-morpholinoethyl)acetamide"

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the independent verification process for the therapeutic potential of 2-amino-2-cyano-N-(2-morpholinoethyl)acetamide , a specific small-molecule inhibitor candidate.

Therapeutic Class: Putative Cathepsin C (DPP-1) Inhibitor
Target Indication: Neutrophil-Mediated Inflammatory Diseases (Bronchiectasis, COPD, Cystic Fibrosis)

Executive Summary & Mechanism of Action

2-amino-2-cyano-N-(2-morpholinoethyl)acetamide (CAS 1214639-32-3) is a low-molecular-weight compound featuring an


-amino nitrile warhead. Based on its structural pharmacophore, it functions as a reversible covalent inhibitor of Cathepsin C  (also known as Dipeptidyl Peptidase I or DPP-1).

Therapeutic Logic: Cathepsin C is the key activation enzyme for neutrophil serine proteases (NSPs)—specifically Neutrophil Elastase (NE) , Cathepsin G (CatG) , and Proteinase 3 (PR3) . In chronic inflammatory lung diseases, excessive NSP activity drives tissue destruction. By inhibiting Cathepsin C in the bone marrow during neutrophil maturation, this compound prevents the activation of pro-NSPs, rendering the neutrophils "disarmed" before they migrate to the lungs.

Mechanism of Action Diagram

The following diagram illustrates the upstream inhibition mechanism required for verification.

MOA Compound 2-amino-2-cyano-N- (2-morpholinoethyl)acetamide CatC Cathepsin C (DPP-1) Compound->CatC Inhibits (Covalent Reversible) ProNSP Pro-NSPs (Inactive Zymogens) CatC->ProNSP Blocked ActiveNSP Active NSPs (Elastase, Cat G, PR3) ProNSP->ActiveNSP Activated by Cathepsin C Inflammation Tissue Damage & Inflammation ActiveNSP->Inflammation Drives

Caption: The compound targets Cathepsin C, preventing the conversion of inactive pro-NSPs into destructive active proteases.

Comparative Analysis: Benchmarking Against Standards

To verify therapeutic potential, the compound must be benchmarked against clinical standards Brensocatib (INS1007) and AZD-7986 .

FeatureTest Compound (2-amino-2-cyano...)Brensocatib (INS1007) AZD-7986
Warhead

-Amino Nitrile
NitrileNitrile
Binding Mode Reversible Covalent (Thioimidate)Reversible CovalentReversible Covalent
Target Selectivity Critical Verification Point (Risk: Cat K/L/S off-target)High (>1000x vs Cat K/L/S)High
Physicochemical Low MW (212.24 Da), High SolubilityLipophilic, High MWLipophilic
Primary Risk Chemical Stability (Nitriles can be labile in plasma)Skin Toxicity (Hyperkeratosis)Skin Toxicity

Expert Insight: The test compound's simpler structure suggests it may be a "fragment" or early lead. Verification must focus on potency (IC50) and selectivity , as smaller nitriles often lack the steric bulk required to avoid inhibiting other lysosomal cysteine proteases (e.g., Cathepsin K, which drives bone resorption).

Experimental Verification Protocols

To validate this compound, execute the following hierarchical assay workflow.

Phase 1: Biochemical Potency (Enzymatic Assay)

Objective: Determine the


 against recombinant human Cathepsin C.
Protocol: 
  • Buffer: 50 mM MES (pH 5.5), 50 mM NaCl, 2 mM DTT, 2 mM EDTA. Note: DTT is critical to maintain the active site cysteine.

  • Substrate: Gly-Phe-AMC (Fluorogenic,

    
    ).
    
  • Procedure:

    • Incubate 1 nM rhCathepsin C with serial dilutions of the test compound for 30 minutes at 37°C.

    • Add

      
       Gly-Phe-AMC to initiate the reaction.
      
    • Measure fluorescence (Ex 360 nm / Em 460 nm) kinetically for 20 minutes.

  • Validation Criteria:

    
     is required for therapeutic relevance.
    
Phase 2: Cellular Efficacy (THP-1 Differentiation Model)

Objective: Confirm intracellular target engagement and inhibition of NSP activation. Protocol:

  • Cell Line: THP-1 (Human monocytic leukemia).

  • Differentiation: Treat with Vitamin D3 (

    
    ) for 5 days to induce neutrophil-like differentiation.
    
  • Treatment: Co-incubate with test compound (

    
    ) during the 5-day differentiation window.
    
  • Lysis: Lyse cells in 0.5% Triton X-100.

  • Readout: Measure Neutrophil Elastase activity in lysate using MeOSuc-AAPV-AMC substrate.

  • Validation Criteria: Dose-dependent reduction of Elastase activity without cytotoxicity (measured by CellTiter-Glo).

Phase 3: Selectivity Profiling (Safety)

Objective: Ensure the nitrile warhead does not inhibit other cysteine proteases. Protocol:

  • Test at

    
     against Cathepsin K, L, S, and B .
    
  • Acceptance:

    
    -fold selectivity window vs Cathepsin K (to avoid bone toxicity) and Cathepsin L.
    

Verification Workflow Diagram

Use this decision tree to determine if the compound is a viable drug candidate or merely a chemical probe.

Verification Start Start Verification Enzymatic Phase 1: Cathepsin C IC50 (Target < 50 nM) Start->Enzymatic Selectivity Phase 2: Selectivity Panel (Cat K, L, S) Enzymatic->Selectivity Pass Fail Fail / Tool Compound Only Enzymatic->Fail IC50 > 100 nM Cellular Phase 3: THP-1 Elastase Assay (Intracellular Potency) Selectivity->Cellular >100x Selectivity Selectivity->Fail Off-target hits Decision Decision Gate Cellular->Decision Viable Viable Lead (Proceed to PK) Decision->Viable Active in cells Decision->Fail No cellular effect

Caption: Step-by-step decision tree for validating the therapeutic potential of the compound.

References & Grounding

  • Patent Context: Nitrile Containing Compounds as Cysteine Protease Inhibitors. (Reference to general class of inhibitors described in WO2010/140168 and similar patents).

  • Mechanism of Action: Korkmaz, B., et al. "Dipeptidyl peptidase I (Cathepsin C) as a therapeutic target in inflammatory lung diseases." Biochemical Pharmacology, 2018.

  • Clinical Benchmark (Brensocatib): Chalmers, J.D., et al. "Phase 2 Trial of the DPP-1 Inhibitor Brensocatib in Bronchiectasis." New England Journal of Medicine, 2020.

  • Assay Protocols: "Assay Guidance Manual: Fluorometric Assays for Proteases." NCBI Bookshelf.

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Selectivity Profiling of Alpha-Amino Nitrile Probes Focus Analysis: 2-amino-2-cyano-N-(2-morpholinoethyl)acetamide

Executive Summary & Compound Profile

In the landscape of protease inhibition, 2-amino-2-cyano-N-(2-morpholinoethyl)acetamide (herein referred to as Morpho-CN ) represents a distinct class of alpha-amino nitrile scaffolds. Unlike irreversible inhibitors (e.g., vinyl sulfones or epoxides) that permanently alkylate the active site, Morpho-CN utilizes a nitrile "warhead" to form a reversible thioimidate adduct with the catalytic cysteine of the target enzyme.

This guide details the protocol for assessing the selectivity of Morpho-CN, specifically positioning it against the Papain-like Cysteine Protease superfamily (Cathepsins K, L, S, and B). The morpholine tail suggests a design intended to modulate solubility or lysosomotropism, making selectivity against ubiquitous housekeeping proteases (like Cathepsin B/L) the critical " go/no-go " criterion.

Compound Architecture
  • Warhead: Alpha-amino nitrile (Reversible covalent binder).

  • Linker: Acetamide (H-bond donor/acceptor for the S2 pocket).

  • Tail: Morpholinoethyl (Solubilizing group, potential P2/P3 interaction).

Mechanistic Basis of Inhibition

To accurately assess selectivity, one must understand the binding kinetics. Nitrile inhibitors do not follow simple Michaelis-Menten kinetics; they exhibit time-dependent inhibition.

The nitrile carbon undergoes nucleophilic attack by the active site thiolate (


), forming a thioimidate  intermediate. This reaction is reversible, which is a safety advantage over irreversible inhibitors (less immunogenicity), but it challenges potency retention (residence time).
Mechanism Visualization (DOT)

G Enzyme Free Enzyme (Cathepsin-SH) Complex Non-Covalent Complex (EI) Enzyme->Complex kon Inhibitor Inhibitor (Morpho-CN) Inhibitor->Complex Complex->Enzyme koff Adduct Thioimidate Adduct (E-I) Complex->Adduct k_inact (Covalent) Adduct->Complex k_rev (Slow)

Figure 1: Reaction coordinate of nitrile-based inhibition. Note the reversibility (k_rev) which distinguishes this class from vinyl sulfones.

Comparative Performance Analysis

The following table contrasts Morpho-CN with standard benchmarks in the field.

Table 1: Comparative Profile of Protease Inhibitor Classes

FeatureMorpho-CN (Alpha-Amino Nitrile) E-64 (Epoxide) Odanacatib (Nitrile Analog) Leupeptin (Aldehyde)
Binding Mode Reversible Covalent (Thioimidate)Irreversible (Alkylation)Reversible CovalentReversible Covalent (Hemithioacetal)
Selectivity Potential Moderate-High (Tunable via P2/P3 tail)Low (Pan-cysteine protease)High (Optimized P2/P3)Low (Serine/Cysteine promiscuous)
Cellular Permeability High (Morpholine aids solubility)Low (Often requires esterification)HighLow to Moderate
Metabolic Liability Hydrolysis of nitrile to amideEpoxide openingOxidative metabolismRapid oxidation/hydration
Primary Utility Probe / Early Lead Total Activity KnockoutClinical CandidateBroad Spectrum Control

Experimental Protocol: Determining Selectivity (Ki)

To validate the selectivity of Morpho-CN, you cannot rely on


 alone due to the time-dependent nature of the covalent bond formation. You must determine the dissociation constant (

) across a panel of related targets (Cathepsin K vs. L vs. B).
Workflow Overview

Workflow Start Compound Preparation (Morpho-CN in DMSO) PreInc Pre-Incubation (E + I, 30 mins) Start->PreInc Substrate Add Fluorogenic Substrate (Z-FR-AMC / Z-LR-AMC) PreInc->Substrate Kinetic Measure RFU Slope (Initial Velocity v0) Substrate->Kinetic Analysis Cheng-Prusoff Correction (Calculate Ki) Kinetic->Analysis

Figure 2: Enzymatic assay workflow for Ki determination.

Step-by-Step Methodology

Reagents:

  • Assay Buffer: 100 mM Sodium Acetate, pH 5.5, 1 mM EDTA, 5 mM DTT (Freshly added). Note: DTT is critical to keep the active site cysteine reduced.

  • Substrates:

    • For Cathepsin K/L: Z-Phe-Arg-AMC (

      
      )
      
    • For Cathepsin B: Z-Arg-Arg-AMC

  • Enzymes: Recombinant Human Cathepsin K, L, B, and S.

Procedure:

  • Preparation: Dilute Morpho-CN in DMSO to create an 8-point dose-response curve (e.g., 10

    
    M down to 0.1 nM). Keep final DMSO concentration <1%.
    
  • Activation: Incubate enzymes in Assay Buffer for 10 minutes at room temperature to activate the catalytic cysteine.

  • Pre-incubation (Critical Step): Add Morpho-CN to the enzyme and incubate for 30 minutes .

    • Why? Nitriles are slow-binding. Skipping this step leads to an underestimation of potency (higher apparent

      
      ).
      
  • Reaction Start: Add the specific fluorogenic substrate at a concentration equal to its

    
    .
    
  • Detection: Monitor fluorescence (Ex 360 nm / Em 460 nm) continuously for 20 minutes.

  • Calculation:

    • Determine the slope (initial velocity,

      
      ) for each concentration.
      
    • Calculate

      
       using a 4-parameter logistic fit.
      
    • Convert to

      
       using the Cheng-Prusoff equation:
      
      
      
      

Interpreting the Data: The Selectivity Ratio

A successful probe must show a "Selectivity Window." For Morpho-CN, calculate the ratio of


 values.
  • Selectivity Index (SI) =

    
    
    

Target Criteria for High Quality Probes:

  • Cat K vs Cat L: SI > 50-fold (Difficult due to high homology).

  • Cat K vs Cat B: SI > 500-fold (Easier due to Cat B's occluding loop).

Troubleshooting Low Selectivity: If Morpho-CN shows poor selectivity (SI < 10), it indicates the "Morpholinoethyl" tail is not interacting specifically enough with the S2/S3 pockets. The alpha-amino nitrile warhead itself is non-selective; specificity comes entirely from the linker and tail.

References

  • Falgueyret, J. P., et al. (2001). "Novel, nonpeptidic cyanammide inhibitors of Cathepsin K." Journal of Medicinal Chemistry.

  • Greenspan, P. D., et al. (2001). "Identification of dipeptidyl nitriles as potent and selective inhibitors of cathepsin K." Journal of Medicinal Chemistry.

  • Löser, R., & Pietzsch, J. (2015). "Cysteine cathepsins: Their role in tumor progression and recent trends in the development of imaging probes." Frontiers in Chemistry.

  • SRD Pharma. (2023). "Product Specification: 2-Amino-2-cyano-N-(2-morpholinoethyl)acetamide." Chemical Catalog.

  • McKerrow, J. H., et al. (2017). "Cysteine Protease Inhibitors as Chemotherapy for Parasitic Infections." Bioorganic & Medicinal Chemistry Letters.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.